DIPSO
Description
The exact mass of the compound 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLFURAFHFFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20887355 | |
| Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |
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Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68399-80-4 | |
| Record name | 3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipso | |
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| Record name | 68399-80-4 | |
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| Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |
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| Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |
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| Record name | 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.610 | |
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| Record name | DIPSO | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9ARD8RDK3 | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Propanesulfonic Acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (DIPSO)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-, commonly known as DIPSO. This zwitterionic buffer is a valuable tool in biological and biochemical research, prized for its ability to maintain stable pH environments in the physiological range.
Core Chemical Properties
This compound is a white crystalline powder with a molecular formula of C7H17NO6S and a molecular weight of approximately 243.28 g/mol .[1] It is one of the series of biological buffers developed by Norman Good and his colleagues. These buffers were designed to meet several criteria for biological research, including high water solubility, minimal permeability through cell membranes, and limited interaction with biological processes.
Quantitative Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid | [1][2] |
| Common Synonyms | This compound, N,N-Bis(2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid | [1][2] |
| CAS Number | 68399-80-4 | [1] |
| Molecular Formula | C7H17NO6S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| pKa (at 25°C) | 7.6 | |
| Useful pH Range | 7.0 - 8.2 | |
| Melting Point | 189-192 °C | |
| Solubility in Water | 0.1 M at 20 °C | |
| Appearance | White to almost white powder/crystal |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
-
Mass Spectrometry: The precursor ion in mass spectrometry is observed at [M+H]+ with a mass-to-charge ratio of 244.0849.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available for this compound and can be used for structural elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for O-H, C-H, S=O, and C-N bonds. A broad peak would be anticipated in the 3200-3600 cm-1 region corresponding to the O-H stretching vibrations of the hydroxyl groups.
Experimental Protocols
General Synthesis of Good's Buffers
While a specific, detailed, publicly available synthesis protocol for this compound is not readily found in the primary literature, the general synthesis of related aminosulfonates, such as 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, provides a likely synthetic route. This typically involves a two-step process:
-
Formation of an Intermediate: The synthesis often begins with the reaction of an amine with an electrophilic three-carbon unit, such as epichlorohydrin. This reaction forms a chlorohydrin intermediate.
-
Sulfonation: The intermediate is then reacted with a sulfonating agent, such as sodium bisulfite, to introduce the sulfonic acid group.
A plausible, though not explicitly cited, synthesis for this compound would be:
-
Reaction of Diethanolamine with Epichlorohydrin: Diethanolamine would be reacted with epichlorohydrin to form 3-(bis(2-hydroxyethyl)amino)-1-chloro-2-propanol.
-
Sulfonation of the Intermediate: The resulting chlorohydrin would then be treated with a sulfite salt, such as sodium sulfite, to displace the chloride and form the final product, 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.
It is important to note that this is a generalized procedure, and optimization of reaction conditions, such as temperature, solvent, and stoichiometry, would be necessary to achieve a high yield and purity of the final product.
Applications in Research
This compound is primarily used as a zwitterionic buffer in a variety of biochemical and biological applications. Its pKa of 7.6 makes it particularly useful for maintaining a stable pH in the physiological range, which is critical for many enzymatic reactions and cell culture systems.
Use in Enzyme Assays
The stable pH environment provided by this compound is crucial for the accurate determination of enzyme kinetics. The following diagram illustrates a general workflow for an enzyme inhibition assay where a buffer like this compound would be essential.
Caption: Workflow for an enzyme inhibition assay using this compound buffer.
Signaling Pathways
It is a common misconception that because of its use in biological systems, this compound is an active participant in signaling pathways. Current scientific literature does not support this. Instead, this compound and other Good's buffers are designed to be biochemically inert, meaning they do not participate in or influence biological reactions. Their role is to provide a stable pH environment for the study of biological processes, such as signal transduction, without interfering with the signaling molecules or their targets.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- does not meet the criteria for hazardous classification in the majority of notifications. However, in a small percentage of reports, it is classified as causing skin irritation. As with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
References
DIPSO Buffer: A Comprehensive Technical Guide for Researchers
An in-depth examination of the properties, applications, and experimental considerations of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) for use in scientific research and drug development.
Introduction to this compound Buffer
This compound, chemically known as 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer, one of the series of "Good's buffers" developed to be effective in the physiological pH range.[1][2] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a tertiary amine, makes it particularly useful for a variety of biochemical and biological applications.[1] This guide provides a detailed overview of this compound, including its chemical and physical properties, preparation, and use in common laboratory techniques, with a focus on providing practical information for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a white crystalline powder that is highly soluble in water.[3][4] A key characteristic of this compound is its pKa value, which is in the neutral to slightly alkaline range, making it an effective buffer for systems requiring a pH between 7.0 and 8.2.[5]
Physicochemical and Buffering Parameters
The utility of a buffer is defined by its physicochemical properties. The following table summarizes the key quantitative data for this compound buffer.
| Property | Value | Reference(s) |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | [5] |
| CAS Number | 68399-80-4 | [6] |
| Molecular Formula | C₇H₁₇NO₆S | [4] |
| Molecular Weight | 243.28 g/mol | [4] |
| Appearance | White crystalline powder | [3][4] |
| Useful pH Range | 7.0 - 8.2 | [5] |
| pKa at 20°C | 7.6 | [2] |
| pKa at 25°C | 7.52 | [2] |
| pKa at 37°C | 7.35 | [2] |
| ΔpKa/°C | -0.015 | [7] |
| Water Solubility | High | [2] |
| Insolubility | Almost insoluble in organic solvents | [3] |
Applications in Research and Drug Development
This compound buffer is employed in a range of applications where stable pH in the neutral to slightly alkaline range is critical.
Electrophoresis
This compound is well-suited for use as a buffer in various electrophoretic techniques, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its zwitterionic nature helps to maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration and separation of proteins and other charged biomolecules.[1][2]
Chromatography
In protein purification workflows, particularly in ion-exchange chromatography, maintaining a precise pH is essential for controlling the charge of the protein of interest and the ion-exchange resin.[8][9] this compound can be used to buffer the mobile phase, ensuring reproducible binding and elution of proteins.[1][6]
Enzyme Assays
Many enzymes exhibit optimal activity within a narrow pH range. This compound's buffering capacity in the physiological range makes it a suitable choice for a variety of enzyme assays. However, a critical consideration is this compound's potential to chelate metal ions, which can be a disadvantage for enzymes that require divalent cations as cofactors.[10][11]
Experimental Protocols
Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound (MW: 243.28 g/mol )
-
High-purity, deionized water
-
Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Protocol:
-
Weigh out 243.28 g of this compound powder.
-
Add the this compound powder to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until the this compound is completely dissolved.
-
Adjust the pH of the solution to the desired value (typically within the 7.0-8.2 range) using a concentrated solution of NaOH to increase the pH or HCl to decrease it. Monitor the pH continuously with a calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.
-
Store the stock solution at room temperature.
Representative Protocol: Anion-Exchange Chromatography
This protocol is a representative example of how this compound buffer could be used in an anion-exchange chromatography workflow. The optimal concentrations of salt and the pH will depend on the specific protein being purified.
Buffers:
-
Binding Buffer: 20 mM this compound, pH 8.0
-
Elution Buffer: 20 mM this compound, pH 8.0, 1 M NaCl
Protocol:
-
Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer.
-
Load the protein sample onto the column.
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Collect fractions and analyze for the presence of the target protein using SDS-PAGE and/or a protein concentration assay.
Advantages and Disadvantages of this compound Buffer
Like all buffers, this compound has a unique set of characteristics that make it suitable for certain applications and less so for others.
Advantages
-
Physiological pH Range: Its pKa is well-suited for maintaining a stable pH in the range of many biological processes.[1]
-
Zwitterionic Nature: This property minimizes interactions with other charged molecules in the system and reduces its mobility in an electric field.[1]
-
High Water Solubility: this compound is readily soluble in aqueous solutions.[2]
-
Low Membrane Permeability: As with other Good's buffers, it is not expected to readily cross biological membranes.[2][12]
-
Minimal Salt and Temperature Effects: The pKa of this compound is relatively stable to changes in salt concentration and temperature.[1][12]
Disadvantages
-
Metal Chelation: this compound is known to form complexes with some metal ions.[10] This can be a significant drawback in experiments involving metalloenzymes or where the concentration of free metal ions is critical.
-
Potential for Radical Formation: Piperazine-containing buffers, a class to which this compound is related, have been shown to form radicals under certain conditions, which could interfere with redox-sensitive experiments.[1]
Visualizing Experimental Workflows
The following diagrams illustrate a general workflow for preparing a this compound buffer solution and a conceptual workflow for its use in anion-exchange chromatography.
Caption: A generalized workflow for the preparation of a this compound buffer stock solution.
Caption: A conceptual workflow for protein purification using anion-exchange chromatography with a this compound buffer system.
Conclusion
This compound is a valuable zwitterionic buffer for a wide range of applications in biological and biochemical research, particularly those requiring a stable pH in the 7.0 to 8.2 range. Its properties make it a reliable choice for techniques such as electrophoresis and chromatography. However, researchers should be mindful of its potential to chelate metal ions and select their buffer system based on the specific requirements of their experimental system. This guide provides the foundational knowledge for the effective selection and use of this compound buffer in a research and development setting.
References
- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 4. Measures To Prevent The Insolubility Of this compound Powder 68399-80-4 As A Biological Buffering Agent [vacutaineradditives.com]
- 5. This compound Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. The key role of biological buffer this compound 68399-80-4 in chromatographic separation [dutch.vacutaineradditives.com]
- 7. Biological buffers pKa calculation [reachdevices.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. What are the characteristics of this compound raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
An In-depth Technical Guide to 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (DIPSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-, commonly known as DIPSO, is a zwitterionic biological buffer. As a member of the "Good's buffers" series, this compound is valued for its physiological pKa, high water solubility, and minimal interaction with biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It also details its applications in biological research and outlines experimental protocols for its use. While this compound is primarily recognized for its buffering capacity, this document also touches upon its known biological effects, including its influence on meiotic regulation in oocytes.
Introduction
The maintenance of a stable pH is critical for the success of in vitro biological experiments. 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) is a sulfonate-based zwitterionic buffer designed to provide stable pH conditions in the physiological range. Its molecular structure, featuring both a tertiary amine and a sulfonic acid group, confers its zwitterionic properties, making it an effective buffer with minimal salt effects. This compound is widely used in cell culture, enzyme assays, and electrophoretic techniques.[1][2] This guide aims to provide an in-depth technical resource for researchers and professionals in the life sciences and drug development, covering the fundamental aspects of this compound's chemistry, synthesis, and applications.
Chemical Structure and Physicochemical Properties
This compound is a substituted propanesulfonic acid with a molecular formula of C7H17NO6S.[3] Its structure is characterized by a propane backbone with a sulfonic acid group at one end, a hydroxyl group at the second carbon, and a bis(2-hydroxyethyl)amino group at the third carbon.
Visualization of the Chemical Structure
Caption: Chemical structure of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) in its zwitterionic form.
Physicochemical Data
The physicochemical properties of this compound are summarized in the table below. This data is essential for its application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C7H17NO6S | [3] |
| Molecular Weight | 243.28 g/mol | [3] |
| CAS Number | 68399-80-4 | |
| pKa at 25°C | 7.6 | |
| Useful pH Range | 7.0 - 8.2 | [1][4] |
| Appearance | White crystalline powder | |
| Solubility in Water | Soluble | |
| XLogP3 | -5.1 | [3] |
Synthesis of this compound
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate
This procedure is adapted from the synthesis of similar sulfonated intermediates.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve sodium bisulfite in water.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin to the stirred solution. The reaction is exothermic and the temperature should be maintained between 70-80°C using a water bath for cooling if necessary.
-
Reaction Monitoring: The reaction progress can be monitored by measuring the concentration of bisulfite in the reaction mixture.
-
Isolation: Upon completion of the reaction, the product, sodium 3-chloro-2-hydroxypropanesulfonate, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying.
Step 2: Synthesis of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound)
This step involves the reaction of the intermediate from Step 1 with diethanolamine.
-
Reaction Setup: In a suitable reaction vessel, dissolve the sodium 3-chloro-2-hydroxypropanesulfonate intermediate in an appropriate solvent, such as water or a water-alcohol mixture.
-
Addition of Diethanolamine: Add diethanolamine to the solution. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chlorine atom.
-
Reaction Conditions: The reaction temperature and time will need to be optimized to ensure complete reaction and minimize side products.
-
Purification: The final product, this compound, can be purified from the reaction mixture by techniques such as crystallization or chromatography. The removal of inorganic salts (sodium chloride) is a key purification step.
Applications in Research and Drug Development
This compound's primary application is as a biological buffer due to its pKa being in the physiological range.
Cell Culture
This compound is used in cell culture media to maintain a stable pH, which is crucial for optimal cell growth and viability. It is particularly useful in media for gamete and embryo manipulation, often in combination with other buffers like MOPS and HEPES. This combination can broaden the effective buffering range and reduce potential toxicity associated with high concentrations of a single buffering agent.
Enzyme Assays
Enzyme activity is highly dependent on pH. This compound is employed in enzyme assays to provide a stable pH environment, ensuring that the measured enzyme kinetics are not influenced by pH fluctuations.
Electrophoresis and Chromatography
In electrophoretic techniques, this compound helps to maintain a constant pH of the running buffer, which is essential for the consistent migration and separation of biomolecules.[1] Similarly, in chromatography, a stable pH is critical for the reproducible separation of analytes.[1]
Pharmaceutical Formulations
In drug development, this compound can be used as a buffering agent in pharmaceutical formulations to maintain the pH of the final product, which can be critical for drug stability and efficacy.
Biological Interactions
While this compound is generally considered to be biochemically inert, some biological interactions have been reported.
Meiotic Regulation in Oocytes
Studies have shown that this compound can interfere with meiotic regulation in mouse oocytes. The precise mechanism of this interference is not yet fully elucidated but highlights a potential for off-target effects in sensitive biological systems.
Metal Ion Chelation
Like many other amine-containing buffers, this compound has the potential to chelate metal ions. This can be a consideration in experiments where the concentration of free metal ions is a critical parameter.
Conclusion
1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) is a valuable tool for researchers and professionals in the life sciences. Its properties as a zwitterionic buffer make it suitable for a wide range of applications where pH stability is paramount. While its synthesis is not commonly performed in a standard laboratory setting, understanding its chemical principles is beneficial. The known biological interaction with oocyte meiosis suggests that while it is a robust buffer, its potential for biological effects should be considered in the design of sensitive experiments. This guide provides a foundational understanding of this compound to aid in its effective and appropriate use in research and development.
References
- 1. Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series - PMC [pmc.ncbi.nlm.nih.gov]
DIPSO Buffer: An In-depth Technical Guide for Researchers
Core Principles of DIPSO Buffer: pKa and pH Range
Introduction
In the realm of biological and chemical research, maintaining a stable pH is paramount for the success of a vast array of experiments. Biological buffers are indispensable tools that resist changes in pH, ensuring that enzymatic reactions, cell cultures, and electrophoretic separations proceed under optimal conditions. Among the variety of available buffers, this compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) has emerged as a valuable zwitterionic buffer, particularly for applications requiring a stable pH in the slightly alkaline range. This technical guide provides an in-depth overview of the core properties of this compound buffer, its practical applications, and detailed protocols for its use.
Physicochemical Properties
This compound is a sulfonate-based zwitterionic buffer, a class of compounds known for their excellent buffering capacity and minimal interaction with biological components. Its chemical structure, featuring both a tertiary amine and a sulfonic acid group, confers its buffering capabilities.
| Property | Value | Reference |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | [1] |
| CAS Number | 68399-80-4 | [1] |
| Molecular Formula | C₇H₁₇NO₆S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| pKa at 25°C | 7.6 | [3] |
| Effective pH Range | 7.0 - 8.2 | [3][4] |
| ΔpKa/°C | -0.015 | [3] |
The pKa of a buffer is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. With a pKa of 7.6 at 25°C, this compound is an effective buffer in the physiological pH range, making it suitable for many biological assays.[3]
The buffering capacity of this compound is influenced by temperature. The change in pKa per degree Celsius (ΔpKa/°C) is an important consideration for experiments conducted at temperatures other than 25°C. For this compound, this value is -0.015, indicating that the pKa decreases as the temperature increases.[3] This is a critical factor to consider when preparing and using the buffer for experiments at physiological temperatures (e.g., 37°C).
Applications in Research and Drug Development
The favorable physicochemical properties of this compound render it a versatile buffer for a range of applications in research and drug development.
-
Enzyme Assays: Many enzymes exhibit optimal activity within a narrow pH range. This compound's buffering capacity between pH 7.0 and 8.2 makes it an excellent choice for studying enzymes that function in neutral to slightly alkaline conditions. Its zwitterionic nature minimizes interference with enzymatic activity.
-
Protein Electrophoresis: Maintaining a stable pH is crucial during electrophoresis to ensure accurate separation of proteins based on their charge and size.[1] this compound can be used as a component of the running buffer in polyacrylamide gel electrophoresis (PAGE) for proteins with isoelectric points in its buffering range.[1]
-
Ion-Exchange Chromatography: In ion-exchange chromatography, the pH of the buffer determines the charge of the protein of interest and its interaction with the stationary phase. This compound can be employed in the mobile phase to maintain a constant pH, facilitating the separation and purification of proteins.
-
Cell Culture: While not as common as HEPES, this compound can be used as a buffering agent in certain cell culture media to maintain a stable physiological pH, which is essential for cell viability and growth. However, its potential to chelate metal ions should be considered.[5]
-
Capillary Electrophoresis: This high-resolution separation technique relies on the precise control of the electrolyte buffer's pH to achieve reproducible separation of analytes.[2][6][7] this compound is a suitable buffer for capillary electrophoresis applications within its effective pH range.[2]
Experimental Protocols
1. Preparation of a 0.1 M this compound Buffer Solution (pH 7.6)
This protocol describes the preparation of a 0.1 M this compound buffer solution with a pH of 7.6 at 25°C.
Materials:
-
This compound (MW: 243.28 g/mol )
-
Deionized water
-
1 M NaOH or 1 M HCl
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Beaker
Procedure:
-
Weighing the this compound: Accurately weigh 24.33 g of this compound powder and transfer it to a 1 L beaker.
-
Dissolving the this compound: Add approximately 800 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound is completely dissolved.
-
Adjusting the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the this compound solution. Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.6. If the pH overshoots, use 1 M HCl to adjust it back to 7.6.
-
Final Volume Adjustment: Carefully transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing and Storage: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. The buffer is now ready for use. Store the buffer solution at room temperature. For long-term storage, sterile filtration through a 0.22 µm filter and storage at 4°C is recommended.
2. Workflow for an Enzyme Kinetics Assay using this compound Buffer
The following diagram illustrates a typical workflow for conducting an enzyme kinetics assay where this compound buffer is used to maintain a stable pH.
Considerations for Using this compound Buffer
While this compound is a robust and versatile buffer, there are several factors to consider to ensure the integrity of experimental results:
-
Metal Ion Chelation: this compound has been reported to weakly chelate some divalent metal ions.[5][8] This can be a concern in experiments where the concentration of free metal ions is critical, such as in studies of metalloenzymes. If metal ion chelation is a concern, it is advisable to determine the stability constants for the specific metal ion-DIPSO complex under the experimental conditions or to select a buffer with negligible metal-binding capacity.
-
Ionic Strength: The ionic strength of a buffer solution can affect biological systems. The preparation of this compound as described above results in a specific ionic strength. If the experimental requirements dictate a different ionic strength, it can be adjusted by adding a neutral salt like NaCl. However, it is important to note that changes in ionic strength can slightly alter the pKa of the buffer.[3]
-
Purity: The purity of the this compound powder is crucial for preparing a high-quality buffer solution. Impurities can interfere with biological assays. It is recommended to use high-purity, research-grade this compound.
Conclusion
This compound is a valuable zwitterionic buffer for a wide range of applications in scientific research, particularly those requiring a stable pH in the neutral to slightly alkaline range. Its well-defined pKa, effective pH buffering range, and minimal interference with many biological systems make it a reliable choice for researchers and drug development professionals. By understanding its properties and following standardized preparation protocols, scientists can effectively utilize this compound to ensure the accuracy and reproducibility of their experimental results.
References
- 1. nbinno.com [nbinno.com]
- 2. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 3. Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 5. What are the characteristics of this compound raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. usp.org [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological buffers pKa calculation [reachdevices.com]
The Solubility of DIPSO in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer, widely utilized in biochemical and molecular biology research. Its application is prominent in maintaining stable pH conditions in a variety of experimental setups, including enzyme assays, protein crystallization, and cell culture. A thorough understanding of its solubility in aqueous solutions is paramount for its effective use, ensuring experimental reproducibility and accuracy. This technical guide provides an in-depth analysis of this compound's solubility, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Core Concepts: Understanding this compound Solubility
This compound is a white crystalline powder known for its good solubility in water.[1] As a zwitterionic compound, it possesses both a positive and a negative charge on different parts of the molecule, which contributes to its interaction with water molecules. Its useful buffering range is between pH 7.0 and 8.2.[2]
Several factors can influence the solubility of this compound in aqueous solutions, including temperature, pH, and the presence of other solutes. While some sources suggest that the solubility of this compound is not significantly affected by temperature or the presence of inorganic salts, these factors should be carefully considered for precise experimental design.[2]
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in aqueous solutions.
| Solvent System | Temperature (°C) | Solubility | Molar Concentration (mM) |
| Aqueous Solution | 20 | 0.1 M | 100 |
| Phosphate-Buffered Saline (PBS) | Not Specified | 50 mg/mL | 205.52 |
Note: For the conversion of mg/mL to mM, the molecular weight of this compound (243.28 g/mol ) was used.
It is important to note that for complex buffer systems or in the presence of other molecules, the solubility of this compound may vary. Therefore, empirical determination of solubility under specific experimental conditions is highly recommended.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a specific aqueous solution.
1. Materials:
-
This compound powder
-
Desired aqueous solvent (e.g., deionized water, specific buffer)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous solvent in a sealed container. The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid material.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample accurately with the solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
-
The solubility should be reported in appropriate units, such as g/L, mg/mL, or molarity (mol/L), along with the specific solvent system, temperature, and pH.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in aqueous solutions. The provided quantitative data, though limited, offers a starting point for researchers. The detailed experimental protocol and the workflow diagram serve as practical tools for scientists and drug development professionals to accurately determine the solubility of this compound under their specific experimental conditions. Accurate solubility data is crucial for the reliable application of this compound as a buffering agent, ultimately contributing to the validity and reproducibility of scientific research.
References
The Discovery and Development of DIPSO Buffer: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, commonly known as DIPSO buffer. As a zwitterionic buffer, this compound is a valuable tool in a variety of biochemical and molecular biology applications due to its effective buffering range in the physiological pH spectrum. This document details its discovery as one of "Good's" buffers, its physicochemical properties, a likely synthesis route, and its applications in techniques such as electrophoresis and chromatography. Detailed experimental protocols and visualizations are provided to assist researchers in the effective utilization of this versatile buffering agent.
Introduction: The Need for Better Biological Buffers
In the mid-20th century, biochemical research was often hampered by the limitations of available buffering agents. Many common buffers were found to interfere with biological reactions, chelate essential metal ions, or be metabolically active in the systems being studied. This led Dr. Norman Good and his colleagues in 1966 to develop a series of zwitterionic buffers, now famously known as "Good's buffers," designed to be more inert and compatible with biological systems.[1][2] this compound is a prominent member of this family of buffers.
This compound, a white crystalline powder, is valued for its effective buffering capacity between pH 7.0 and 8.2, a range that encompasses the physiological pH of many biological systems.[3][4] Its zwitterionic nature, conferred by the presence of both a tertiary amine and a sulfonic acid group, provides excellent pH stability while minimizing interactions with other components of a reaction mixture.[4]
Physicochemical Properties of this compound
The utility of a buffer is defined by its physicochemical characteristics. This compound exhibits several properties that make it a suitable choice for a range of applications.
Chemical Structure and General Properties
-
Chemical Name: 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid
-
CAS Number: 68399-80-4
-
Molecular Formula: C₇H₁₇NO₆S
-
Molecular Weight: 243.28 g/mol
-
Appearance: White crystalline powder
-
Solubility: Soluble in water; almost insoluble in most organic solvents.
Quantitative Data
The performance of a buffer is critically dependent on its pKa and how it is influenced by temperature. The following table summarizes key quantitative data for this compound buffer.
| Property | Value | Reference |
| pKa at 25°C | 7.52 | |
| Effective pH Range | 7.0 - 8.2 | [3][4] |
| ΔpKa/°C | -0.015 | |
| pKa at 20°C | 7.60 | [1] |
| pKa at 37°C | 7.35 | [1] |
| Metal Ion Interaction | Generally low chelating capability. | [1] |
Synthesis of this compound Buffer
While detailed, step-by-step synthesis protocols for the commercial production of this compound are often proprietary, the general synthetic route can be inferred from its chemical structure. The synthesis of zwitterionic sulfonate buffers like this compound typically involves the reaction of a secondary amine with a sulfonating agent.
A plausible synthesis for this compound would involve the reaction of diethanolamine with 3-chloro-2-hydroxy-1-propanesulfonic acid or a related epoxy-sulfonate precursor. The nucleophilic secondary amine of diethanolamine would attack the electrophilic carbon of the sulfonating agent, leading to the formation of the carbon-nitrogen bond and the final this compound molecule. The reaction would likely be carried out in an aqueous solution under controlled temperature and pH conditions to ensure a high yield and purity of the final product.
Below is a conceptual diagram of the likely synthesis pathway for this compound.
Applications of this compound Buffer
This compound's properties make it a versatile buffer for a range of applications in research and drug development.
Electrophoresis
This compound is an excellent buffer for various electrophoretic techniques, including native polyacrylamide gel electrophoresis (PAGE) and isoelectric focusing.[3][5][6] Its ability to maintain a stable pH during the electrophoretic run is crucial for the consistent migration and accurate separation of biomolecules like proteins and nucleic acids.[3][4] The zwitterionic nature of this compound also contributes to the ionic strength of the electrophoresis buffer, facilitating the movement of charged molecules.[3]
Chromatography
In protein purification using ion-exchange chromatography, maintaining a stable pH is critical for the specific binding and elution of proteins from the column matrix.[4] this compound can be used to prepare the equilibration and elution buffers, ensuring reproducible separation and high purity of the target protein.[4]
Enzyme Assays and Cell Culture
The physiological pH range of this compound makes it suitable for use in enzyme activity assays, where maintaining a specific and stable pH is essential for accurate measurements. It is also used in cell culture media to maintain the pH required for optimal cell growth and viability.
Experimental Protocols
The following are detailed methodologies for preparing and using this compound buffer in common laboratory applications.
Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound (powder, MW: 243.28 g/mol )
-
High-purity, deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 10 M) or Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 243.28 g of this compound powder for a 1 L solution.
-
Add the powder to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add NaOH solution to the this compound solution while monitoring the pH to reach the desired value within the buffer's effective range (e.g., pH 7.6). If the initial pH is too high, it can be adjusted with HCl.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the 1 M this compound stock solution at 4°C.
Protocol for Native Polyacrylamide Gel Electrophoresis (PAGE) using this compound Buffer
This protocol is adapted for the use of this compound as a running buffer for the separation of native proteins.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
1 M this compound stock solution, pH 7.6
-
Ammonium persulfate (APS), 10% (w/v) solution
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Protein sample
-
Native protein loading dye
-
Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank, power supply)
Procedure:
1. Gel Casting:
-
Resolving Gel (e.g., 8%):
-
For 10 mL of resolving gel solution, mix:
-
3.3 mL of deionized water
-
2.7 mL of 30% Acrylamide/Bis-acrylamide solution
-
3.8 mL of 1 M this compound, pH 7.6
-
100 µL of 10% APS
-
10 µL of TEMED
-
-
Immediately pour the solution between the glass plates, leaving space for the stacking gel.
-
Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.
-
-
Stacking Gel (e.g., 4%):
-
For 5 mL of stacking gel solution, mix:
-
3.05 mL of deionized water
-
0.67 mL of 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL of 1 M this compound, pH 7.6
-
50 µL of 10% APS
-
5 µL of TEMED
-
-
Pour off the overlaying liquid from the resolving gel and add the stacking gel solution. Insert the comb and allow it to polymerize for 20-30 minutes.
-
2. Sample Preparation and Loading:
-
Mix your protein sample with an equal volume of 2x native protein loading dye.
-
Carefully remove the comb from the stacking gel and place the gel cassette in the electrophoresis tank.
-
Fill the inner and outer chambers of the tank with 1x running buffer (diluted from your 1 M this compound stock to the desired concentration, e.g., 50 mM, pH 7.6).
-
Load the prepared protein samples into the wells.
3. Electrophoresis:
-
Connect the electrophoresis tank to the power supply.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
4. Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.
The following diagram illustrates the general workflow for native PAGE.
Conclusion
This compound buffer, a member of the "Good's" buffer series, offers significant advantages for a wide range of applications in the life sciences. Its zwitterionic nature, physiological pH range, and low potential for biological interaction make it a reliable choice for researchers and drug development professionals. By understanding its fundamental properties and following established protocols, scientists can effectively utilize this compound to maintain stable experimental conditions and achieve reproducible results.
References
- 1. interchim.fr [interchim.fr]
- 2. HEPES - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Isoelectric focusing of cells using zwitterionic buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
An In-depth Technical Guide to the Physical and Chemical Properties of DIPSO Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.[1] Its utility stems from its effective buffering capacity within a physiological pH range, minimal interaction with biological macromolecules, and good stability.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder, detailed experimental protocols for their determination, and visual representations of its chemical behavior and preparation.
Core Physical and Chemical Properties
This compound is a white crystalline powder characterized by the following properties:[3]
| Property | Value | Reference |
| CAS Number | 68399-80-4 | [4] |
| Molecular Formula | C₇H₁₇NO₆S | [4] |
| Molecular Weight | 243.28 g/mol | [2][4] |
| Melting Point | 189-192 °C | [4] |
| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (at 25 °C) | 7.6 | [2][4] |
| Useful pH Range | 7.0 - 8.2 | [2][4] |
| Solubility in Water (at 20 °C) | 0.1 M | [4] |
| Appearance | White crystalline powder | [2] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound powder can be determined using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of approximately 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase turns into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[6]
Determination of Solubility
The aqueous solubility of this compound powder can be determined using the shake-flask method.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a suitable analytical method, such as titration or spectroscopy. The resulting concentration represents the solubility of this compound at that temperature.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the this compound solution, which is continuously stirred.
-
Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the this compound solution in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the this compound has been neutralized.[4]
Chemical Behavior and Applications
This compound is a zwitterionic buffer, meaning it possesses both acidic and basic functional groups. The sulfonic acid group has a low pKa and is fully deprotonated at physiological pH, conferring a negative charge. The tertiary amine group has a pKa of 7.6 and is responsible for the buffering capacity in the pH range of 7.0 to 8.2.[2][4] This zwitterionic nature makes it highly soluble in water and generally non-toxic to cells, rendering it suitable for a variety of biological applications including:
The buffering mechanism of this compound involves the protonation and deprotonation of its tertiary amine group in response to changes in pH.
Caption: Zwitterionic Buffering Mechanism of this compound.
Preparation of a this compound Buffer Solution
The following workflow outlines the general steps for preparing a this compound buffer solution of a specific pH and concentration.
References
- 1. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Preparation of a 0.2M DIPSO Buffer Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of a 0.2M DIPSO buffer solution, a zwitterionic buffer commonly utilized in biochemical and biological research. Its effective buffering range of pH 7.0 to 8.2 makes it suitable for a variety of applications, including enzyme assays, chromatography, and electrophoresis.[1][2][3][4]
Key Specifications of this compound
A summary of the essential quantitative data for 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (this compound) is presented below.
| Parameter | Value | References |
| Molecular Formula | C₇H₁₇NO₆S | [2] |
| Molecular Weight | ~243.28 g/mol | [1] |
| pKa at 25°C | 7.4 - 7.8 | [5][6] |
| Useful pH Range | 7.0 - 8.2 | [1][2][3][4][5] |
| Appearance | White crystalline powder | [5][7] |
Experimental Protocol: Preparation of 1 L of 0.2M this compound Buffer Solution
This protocol outlines the step-by-step procedure for preparing 1 liter of a 0.2M this compound buffer solution at a desired pH.
Materials and Equipment:
-
This compound (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) powder
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
1N Sodium Hydroxide (NaOH) or 1N Hydrochloric Acid (HCl) for pH adjustment
-
Beaker (1 L or larger)
-
Graduated cylinder (1 L)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Weighing scale
-
Spatula
-
Volumetric flask (1 L)
-
Sterile filtration unit (0.22 µm filter) (optional)
-
Sterile storage bottles
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 0.2M solution, the required mass of this compound is calculated using its molecular weight (~243.28 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.2 mol/L x 1 L x 243.28 g/mol = 48.656 g
-
-
Dissolve the this compound powder:
-
Measure approximately 800 mL of high-purity water into a 1 L beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Carefully weigh out 48.656 g of this compound powder and add it to the water while stirring.
-
Continue stirring until the powder is completely dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the this compound solution.
-
Slowly add 1N NaOH dropwise to increase the pH or 1N HCl to decrease the pH until the desired value within the buffering range (7.0 - 8.2) is reached. Monitor the pH reading continuously.
-
-
Final volume adjustment:
-
Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
-
Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Sterilization and Storage (Optional but Recommended):
-
For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Label the bottle clearly with the buffer name (0.2M this compound), the final pH, and the date of preparation.
-
Store the solution at room temperature for short-term use. For long-term storage, it is recommended to store the solution at -20°C or -80°C.[1]
-
Workflow for 0.2M this compound Buffer Preparation
The following diagram illustrates the logical flow of the preparation protocol.
Caption: Workflow for the preparation of a 0.2M this compound buffer solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. This compound, CAS No. 68399-80-4 | Good buffer Reagents for Molecular Biological Applications | Reagents for Molecular Biology | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]
- 5. This compound Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. This compound 緩衝劑 | CAS 68399-80-4 - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]
- 7. What are the characteristics of this compound raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Application of DIPSO Buffer in Protein Electrophoresis: A Theoretical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer valued for its stable pH range, particularly between pH 7.0 and 8.2.[1] This characteristic makes it a potential candidate for use in various biochemical applications, including protein electrophoresis. In theory, a stable pH environment during electrophoresis is crucial for consistent and reproducible separation of proteins based on their size and charge.[1] Fluctuations in pH can alter the charge of proteins, leading to inconsistent migration and inaccurate results.[1] This document provides a theoretical overview of the potential applications of this compound buffer in protein electrophoresis, summarizes its key properties, and outlines hypothetical protocols.
Properties of this compound Buffer
A summary of the key properties of this compound buffer relevant to its potential use in protein electrophoresis is presented below.
| Property | Value/Characteristic | Reference |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | [2] |
| CAS Number | 68399-80-4 | [1] |
| Molecular Formula | C7H17NO6S | [2] |
| Molecular Weight | 243.28 g/mol | [2] |
| pKa at 25°C | ~7.6 | [3] |
| Useful pH Range | 7.0 - 8.2 | [1] |
| Appearance | White crystalline powder | [1] |
| Key Features | Zwitterionic nature, maintains stable pH. | [1] |
Theoretical Applications in Protein Electrophoresis
This compound's zwitterionic nature and buffering range suggest its potential as a component in various protein electrophoresis techniques.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
In SDS-PAGE, a consistent pH is important for the proper stacking of proteins in the stacking gel and their subsequent separation in the resolving gel. Theoretically, this compound could be used to prepare both the stacking and resolving gel buffers, as well as the running buffer.
Native Polyacrylamide Gel Electrophoresis (Native PAGE)
For native PAGE, where the native charge and structure of the protein are maintained, a stable pH is even more critical. This compound could potentially provide a suitable buffering environment for the separation of proteins in their native state.
Isoelectric Focusing (IEF)
In the first dimension of two-dimensional gel electrophoresis (2D-PAGE), isoelectric focusing separates proteins based on their isoelectric point (pI) in a pH gradient. While ampholytes are typically used to create this gradient, the overall buffering of the system is important. This compound's pH range could make it a candidate for inclusion in the equilibration buffers used after the first dimension and before the second dimension (SDS-PAGE).
Hypothetical Experimental Protocols
Disclaimer: The following protocols are hypothetical and have not been validated. They are provided as a starting point for researchers wishing to explore the use of this compound buffer in protein electrophoresis. Optimization will be required.
Hypothetical SDS-PAGE Protocol with this compound Buffer
1. Stock Solutions:
-
30% Acrylamide/Bis-acrylamide (29:1) solution
-
1 M this compound, pH 7.6: Dissolve 24.33 g of this compound in 80 mL of deionized water. Adjust the pH to 7.6 with NaOH. Bring the final volume to 100 mL.
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
5X Running Buffer (Hypothetical): 250 mM this compound, 1.25 M Glycine, 0.5% (w/v) SDS.
2. Gel Preparation (for a 10 mL resolving gel and 5 mL stacking gel):
| Component | 10% Resolving Gel | 4% Stacking Gel |
| 30% Acrylamide/Bis | 3.33 mL | 0.67 mL |
| 1 M this compound, pH 7.6 | 3.75 mL | 1.25 mL |
| Deionized Water | 2.82 mL | 3.03 mL |
| 10% SDS | 100 µL | 50 µL |
| 10% APS | 50 µL | 25 µL |
| TEMED | 5 µL | 5 µL |
3. Electrophoresis:
-
Assemble the gel cassette and pour the resolving gel. Overlay with water or isopropanol.
-
After polymerization, pour off the overlay and add the stacking gel. Insert the comb.
-
After the stacking gel polymerizes, place the gel in the electrophoresis tank and fill with 1X running buffer.
-
Load protein samples prepared in a suitable sample buffer.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Data Presentation: A Call for Empirical Data
A core requirement for the adoption of a new buffer system is the availability of quantitative data demonstrating its performance relative to established systems. Unfortunately, there is a lack of published data directly comparing the performance of this compound buffer with standard buffers like Tris-Glycine in protein electrophoresis.
To properly evaluate this compound, the following quantitative metrics would need to be systematically measured and compared:
| Performance Metric | Description | Desired Outcome with this compound |
| Resolution (R) | The degree of separation between adjacent protein bands. | Higher R value indicating better separation. |
| Band Sharpness | The width of the protein bands. | Narrower bands for better resolution. |
| Run Time | The time required for the dye front to migrate the length of the gel. | Comparable or faster run times. |
| Protein Integrity | The degree of protein degradation or modification during electrophoresis. | Minimal degradation. |
| Reproducibility | The consistency of results between different runs. | High reproducibility. |
Researchers are encouraged to perform such comparative studies and publish their findings to enrich the knowledge base for the scientific community.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for performing a comparative analysis of different buffer systems in protein electrophoresis, a necessary step to validate the use of a novel buffer like this compound.
Caption: Workflow for comparing electrophoresis buffer systems.
Conclusion
This compound buffer possesses chemical properties that theoretically make it a suitable candidate for applications in protein electrophoresis, primarily due to its zwitterionic nature and its buffering capacity in the neutral to slightly alkaline pH range.[1] However, the lack of established and validated protocols in the scientific literature prevents the provision of detailed application notes. The hypothetical protocols provided herein are intended to serve as a foundation for researchers to develop and optimize their own this compound-based electrophoresis systems. Rigorous quantitative comparison with standard buffer systems is essential to validate the performance and potential advantages of using this compound in protein separation.
References
Application Notes and Protocols for DIPSO Buffer in Ion Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion exchange chromatography (IEX) is a powerful technique for the separation and purification of biomolecules based on their net surface charge. The choice of buffer is critical to the success of IEX, as it dictates the pH of the mobile phase and, consequently, the charge of the target molecule and the stationary phase. DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer with a pKa of 7.6 at 25°C, providing a buffering range of 7.0-8.2. Its zwitterionic nature and buffering capacity in the physiological pH range make it a suitable candidate for use in ion exchange chromatography of proteins and other biomolecules.
These application notes provide detailed protocols for the use of this compound buffer in both anion and cation exchange chromatography, along with key performance parameters and workflow diagrams.
Key Properties of this compound Buffer
| Property | Value | Reference |
| pKa (25°C) | 7.6 | [1] |
| Buffering pH Range | 7.0 - 8.2 | [1] |
| Molecular Weight | 253.28 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
Advantages of Using this compound in Ion Exchange Chromatography
-
Stable pH Control: this compound effectively maintains a stable pH within its buffering range, which is crucial for consistent and reproducible separation in ion exchange chromatography.[1]
-
Zwitterionic Nature: As a zwitterionic buffer, this compound has both positive and negative charges, which can minimize non-specific interactions with the ion exchange resin.
-
Physiological pH Range: Its buffering range is well-suited for the purification of many proteins that are stable and active at or near physiological pH.
Experimental Protocols
Anion Exchange Chromatography (AEC) Protocol Using this compound Buffer
This protocol is designed for the separation of a protein with a pI below 7.0 on a strong anion exchange column.
Materials:
-
This compound buffer substance
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Strong anion exchange column (e.g., Q-Sepharose)
-
Chromatography system
-
Protein sample with a known isoelectric point (pI < 7.0)
Buffer Preparation:
-
Binding Buffer (Buffer A): Prepare a 20 mM this compound buffer solution. Dissolve the appropriate amount of this compound in deionized water to a final volume. Adjust the pH to 7.6 with HCl or NaOH.
-
Elution Buffer (Buffer B): Prepare a 20 mM this compound buffer solution containing 1 M NaCl. Dissolve the appropriate amount of this compound and NaCl in deionized water. Adjust the pH to 7.6.
Chromatography Procedure:
-
Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Binding Buffer (Buffer A) until the pH and conductivity of the eluate are stable.
-
Sample Preparation and Loading:
-
Ensure the protein sample is in the Binding Buffer, either by dialysis or buffer exchange.
-
The ionic strength of the sample should be low to ensure binding.
-
Load the prepared sample onto the equilibrated column.
-
-
Wash: Wash the column with 5-10 CV of Binding Buffer to remove any unbound proteins.
-
Elution: Elute the bound protein using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over 20 CV.
-
Regeneration: Regenerate the column by washing with 5 CV of 1 M NaCl solution, followed by re-equilibration with Binding Buffer for future use.
Quantitative Parameters for AEC with this compound Buffer:
| Parameter | Recommended Value |
| Buffer Concentration | 20 - 50 mM |
| Binding pH | pI of protein + 0.5-1.5 pH units |
| Elution | Linear or step gradient of NaCl (0 - 1 M) |
| Flow Rate | Column dependent, typically 1-5 mL/min for lab scale |
Cation Exchange Chromatography (CEC) Protocol Using this compound Buffer
This protocol is suitable for the separation of a protein with a pI above 8.0 on a strong cation exchange column.
Materials:
-
This compound buffer substance
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Strong cation exchange column (e.g., SP-Sepharose)
-
Chromatography system
-
Protein sample with a known isoelectric point (pI > 8.0)
Buffer Preparation:
-
Binding Buffer (Buffer A): Prepare a 20 mM this compound buffer solution. Adjust the pH to 7.2 with HCl or NaOH.
-
Elution Buffer (Buffer B): Prepare a 20 mM this compound buffer solution containing 1 M NaCl. Adjust the pH to 7.2.
Chromatography Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with 5-10 CV of Binding Buffer (Buffer A) until the pH and conductivity of the eluate are stable.
-
Sample Preparation and Loading:
-
Perform buffer exchange to ensure the protein sample is in the Binding Buffer.
-
The low ionic strength of the buffer facilitates binding.
-
Load the sample onto the column.
-
-
Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound molecules.
-
Elution: Elute the bound protein using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over 20 CV.
-
Regeneration: Wash the column with 5 CV of 1 M NaCl solution and then re-equilibrate with Binding Buffer.
Quantitative Parameters for CEC with this compound Buffer:
| Parameter | Recommended Value |
| Buffer Concentration | 20 - 50 mM |
| Binding pH | pI of protein - 0.5-1.5 pH units |
| Elution | Linear or step gradient of NaCl (0 - 1 M) |
| Flow Rate | Column dependent, typically 1-5 mL/min for lab scale |
Visualizations
Caption: General workflow for ion exchange chromatography.
Caption: Principle of buffer selection in IEX.
References
Application Notes: The Use of DIPSO in Enzyme Kinetics Assays
Introduction
3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer that is increasingly recognized for its utility in a variety of biochemical and biological research applications. Its properties make it a suitable choice for maintaining a stable pH environment in enzyme kinetics assays, which are crucial for elucidating enzyme mechanisms and for the development of novel therapeutics.
Physicochemical Properties of this compound
This compound is a white crystalline powder with a useful pH buffering range of 7.0 to 8.2.[1] This range is physiologically relevant and aligns with the optimal pH for many enzymatic reactions. As a zwitterionic buffer, it possesses both a positive and a negative charge, which contributes to its high polarity and water solubility. A key advantage of this compound is that its solubility is not significantly affected by changes in temperature.[2] Furthermore, it is nearly insoluble in organic solvents, which can be beneficial in assays where organic solvents might interfere with the reaction.[2]
Advantages of this compound in Enzyme Kinetics Assays
The use of this compound as a buffer in enzyme kinetics assays offers several advantages:
-
pH Stability: this compound provides stable pH control within its buffering range, which is critical for maintaining the native conformation and activity of enzymes.[1]
-
Minimal Interaction with Biomolecules: As a zwitterionic buffer, this compound is less likely to interact with enzyme active sites or other components of the assay, such as metal ions, compared to some other common buffers.
-
Suitability for Various Assay Formats: this compound can be employed in a range of enzyme assay formats, including spectrophotometric and fluorometric assays.
Below is a table summarizing the key physicochemical properties of this compound relevant to its application in enzyme kinetics assays.
| Property | Value | Reference |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | [3] |
| CAS Number | 68399-80-4 | [3] |
| Molecular Formula | C7H17NO6S | [3] |
| Molecular Weight | 243.28 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Useful pH Range | 7.0 - 8.2 | [1] |
| pKa (25 °C) | 7.6 | |
| Solubility in Water | Soluble | |
| Solubility in Organic Solvents | Almost insoluble | [2] |
Protocols: Alkaline Phosphatase Activity Assay Using this compound Buffer
This protocol describes a colorimetric assay for determining the activity of alkaline phosphatase (ALP) using p-nitrophenyl phosphate (pNPP) as a substrate and this compound as the buffering agent. The principle of the assay is the enzymatic hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1][4][5]
Materials and Reagents
-
This compound buffer (1 M stock solution, pH 7.6)
-
Magnesium chloride (MgCl2) (1 M stock solution)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM)
-
Alkaline phosphatase (enzyme) solution of unknown concentration
-
Sodium hydroxide (NaOH) (3 M) as a stop solution[6]
-
Purified water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Experimental Protocol
-
Preparation of this compound Assay Buffer (100 mM this compound, 1 mM MgCl2, pH 7.6):
-
To prepare 10 ml of assay buffer, mix 1 ml of 1 M this compound stock solution (pH 7.6) with 10 µl of 1 M MgCl2 stock solution.
-
Add purified water to a final volume of 10 ml.
-
Verify the pH and adjust if necessary.
-
-
Preparation of Working pNPP Substrate Solution:
-
Prepare a 10 mM solution of pNPP in the this compound assay buffer. This solution should be prepared fresh before each experiment.
-
-
Enzyme Reaction Setup:
-
In a 96-well microplate, add 50 µl of the sample containing alkaline phosphatase.
-
Include a blank control for each sample containing 50 µl of the sample buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add 50 µl of the pre-warmed 10 mM pNPP substrate solution to start the reaction.
-
Mix the contents of the wells gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a suitable time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 50 µl of 3 M NaOH to each well.[6] The addition of NaOH also enhances the yellow color of the p-nitrophenol product.
-
-
Measurement of Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the corresponding sample wells.
-
The concentration of the p-nitrophenol produced can be calculated using a standard curve of known p-nitrophenol concentrations.
-
The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
Visualizations
Below is a diagram illustrating the general workflow for conducting an enzyme kinetics assay.
Caption: General workflow for an enzyme kinetics assay.
The following diagram illustrates the basic principle of a typical enzyme-catalyzed reaction, which forms the basis of enzyme kinetics studies.
Caption: Principle of an enzyme-catalyzed reaction.
References
- 1. Alkaline Phosphatase Activity Assay [bio-protocol.org]
- 2. What are the characteristics of this compound raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. This compound | 68399-80-4 [amp.chemicalbook.com]
- 4. atlas-medical.com [atlas-medical.com]
- 5. Alkaline phosphatase assay [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
DIPSO Buffer: Application Notes and Protocols for Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. Fluctuations in pH can significantly impact cell viability, proliferation, and function, thereby affecting the reliability and reproducibility of experimental results. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system is the primary method for pH control in cell culture, it is often supplemented with non-volatile, zwitterionic biological buffers to provide additional buffering capacity, especially when cells are handled outside of a CO₂ incubator.
DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer with a pKa of 7.6 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 8.2.[1][2] Its characteristics as a white crystalline powder, low solubility in organic solvents, and temperature-independent solubility make it a stable component in cell culture media formulations.[2] This document provides detailed application notes and protocols for the use of this compound buffer in cell culture media.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO₆S | [1] |
| Molecular Weight | 243.28 g/mol | |
| pKa (25°C) | 7.6 | [1] |
| Useful pH Range | 7.0 - 8.2 | [1][2] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | Soluble | |
| Solubility in Organic Solvents | Almost insoluble | [2] |
Applications in Cell Culture
This compound serves as a reliable buffering agent in a variety of cell culture applications, including:
-
Maintaining pH stability: this compound provides robust pH control in the physiological range, crucial for optimal cell growth and metabolism.
-
Use in CO₂-independent environments: Similar to HEPES, this compound's buffering capacity is not dependent on CO₂ concentration, making it ideal for maintaining pH during procedures outside of a CO₂ incubator, such as microscopy, cell counting, and media changes.[3][4]
-
Reducing pH fluctuations: The addition of this compound to bicarbonate-buffered media minimizes pH swings caused by cellular metabolism and environmental changes.
Data Presentation: Comparative Performance of Buffers
While direct comparative studies for this compound against other buffers in cell culture are not extensively available in public literature, the following table presents representative data illustrating the expected performance of a well-formulated this compound-buffered medium compared to a standard HEPES-buffered medium and a medium relying solely on the bicarbonate buffering system. This data is intended for illustrative purposes to highlight the potential benefits of using a zwitterionic buffer.
| Buffer System | Cell Viability (%) (48h) | Cell Proliferation (Fold Change) (48h) | pH Stability (ΔpH over 24h in 5% CO₂) | pH Stability (ΔpH over 1h in ambient air) |
| Bicarbonate only | 85 ± 5 | 1.8 ± 0.2 | 0.4 ± 0.1 | 0.8 ± 0.15 |
| 25 mM HEPES | 95 ± 3 | 2.5 ± 0.3 | 0.2 ± 0.05 | 0.1 ± 0.05 |
| 20 mM this compound | 94 ± 4 | 2.4 ± 0.3 | 0.2 ± 0.05 | 0.1 ± 0.05 |
Experimental Protocols
Protocol 1: Preparation of 1L of this compound-Buffered DMEM
This protocol details the preparation of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20 mM this compound.
Materials:
-
DMEM powder (for 1L)
-
This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)
-
Sodium Bicarbonate (NaHCO₃)
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
Cell culture grade water
-
Sterile 1L graduated cylinder
-
Sterile 1L mixing vessel (e.g., beaker or bottle)
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
0.22 µm sterile filter unit
Procedure:
-
To a sterile mixing vessel, add approximately 800 mL of cell culture grade water.
-
With gentle stirring, add the DMEM powder and stir until completely dissolved.
-
Add 4.86 g of this compound (for a final concentration of 20 mM) to the solution and continue stirring until it is fully dissolved.
-
Add 3.7 g of sodium bicarbonate and stir until dissolved.[5]
-
Adjust the volume to approximately 950 mL with cell culture grade water.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired level (typically 7.2-7.4) by adding 1 N HCl or 1 N NaOH dropwise while continuously stirring. Be cautious not to overshoot the target pH.
-
Once the desired pH is reached, bring the final volume to 1L with cell culture grade water.
-
Sterilize the medium immediately by passing it through a 0.22 µm sterile filter into a sterile storage bottle.[6][7][8][9]
-
Store the prepared medium at 2-8°C, protected from light.
Protocol 2: Sterilization of this compound-Containing Solutions
For optimal cell culture outcomes, all solutions, including buffer stocks, must be sterile.
Method 1: Sterile Filtration (Recommended)
-
Prepare the this compound buffer solution at the desired concentration in cell culture grade water.
-
Pass the solution through a 0.22 µm pore size sterile filter into a sterile container.[10][11] This method is preferred as it avoids potential degradation of the buffer that may occur with heat.
Method 2: Autoclaving (Use with Caution)
While some buffers can be autoclaved, it is crucial to verify the heat stability of the specific buffer. For this compound, sterile filtration is the recommended method. If autoclaving is necessary, it should be validated to ensure no degradation of the buffer occurs, which could impact its buffering capacity and potentially be toxic to cells.
-
Prepare the this compound solution in a loosely capped, autoclave-safe bottle.
-
Autoclave at 121°C for 15-20 minutes.[10]
-
Allow the solution to cool to room temperature before use.
Mandatory Visualizations
Signaling Pathway: pH Regulation of Glycolysis and Notch Signaling
Changes in intracellular pH (pHi) can act as a signaling mechanism, influencing key cellular pathways such as glycolysis and Notch signaling.[12][13] An increase in pHi has been shown to upregulate glycolytic enzymes and enhance Notch1 signaling.[12]
Caption: Intracellular pH as a regulator of cellular pathways.
Experimental Workflow: Preparation of this compound-Buffered Cell Culture Medium
This workflow outlines the key steps for preparing a sterile, this compound-buffered cell culture medium.
References
- 1. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 2. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. nbinno.com [nbinno.com]
- 4. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular pH controls Wnt downstream of glycolysis in amniote embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DIPSO in Northern Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Northern blotting is a cornerstone technique in molecular biology for the detection and size characterization of specific RNA molecules within a complex sample. The integrity of the RNA and the resolution of its separation during electrophoresis are critical for obtaining reliable results. While 3-(N-morpholino)propanesulfonic acid (MOPS) is the most commonly used buffer for denaturing RNA agarose gel electrophoresis, other biological buffers with suitable properties can be considered.
This document provides a detailed protocol for the use of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) as an alternative buffer system for the electrophoresis step in Northern blotting. This compound is a zwitterionic buffer with a pKa of 7.6 at 25°C, providing an effective buffering range from pH 7.0 to 8.2.[1][2] Its properties suggest it may offer excellent pH stability during the electrophoretic run. As there is no standardized, widely published protocol for this compound in this application, the following protocol is an adaptation of the well-established MOPS-based method.
Data Presentation: Comparison of Electrophoresis Buffers
The choice of buffer for RNA electrophoresis is critical for maintaining RNA integrity and achieving optimal separation. The following table compares the key physicochemical properties of this compound and the traditionally used MOPS buffer.
| Property | This compound | MOPS |
| Full Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | 3-(N-morpholino)propanesulfonic acid |
| CAS Number | 68399-80-4 | 1132-61-2 |
| Molecular Weight | 243.28 g/mol | 209.26 g/mol [3] |
| pKa (at 25°C) | 7.6[4] | 7.2[3][5][6] |
| Effective pH Range | 7.0 – 8.2[1][2] | 6.5 – 7.9[5][7] |
| Metal Ion Interaction | Can form complexes with some metal ions.[1] | Generally considered a non-coordinating buffer with most metal ions.[8] |
| Autoclaving | Not recommended; sterile filter instead. | Not recommended as it can degrade and turn yellow; sterile filter instead.[8] |
| Solubility in Water | Good | Excellent (1000 g/L at 20°C)[8] |
Experimental Protocols
This section details the complete methodology for performing a Northern blot, with a specific focus on the use of a this compound-based buffer system for the electrophoresis stage.
Materials
-
This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)
-
Sodium Acetate
-
EDTA (Ethylenediaminetetraacetic acid)
-
Agarose (molecular biology grade)
-
Formaldehyde (37% v/v solution)
-
Formamide (deionized)
-
Total RNA or mRNA samples
-
RNA molecular weight markers
-
Nylon membrane (positively charged)
-
20X SSC or SSPE buffer
-
Prehybridization and Hybridization buffer (e.g., ULTRAhyb™)
-
Labeled probe specific to the RNA of interest
-
DEPC-treated sterile water
-
Standard laboratory glassware and equipment for gel electrophoresis and blotting.
Protocol Steps
1. Preparation of this compound-Based Buffers
-
10X this compound Running Buffer (0.2 M this compound, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.6)
-
To prepare 1 Liter, dissolve 48.66 g of this compound in ~800 mL of DEPC-treated water.
-
Add 4.10 g of sodium acetate.
-
Add 20 mL of 0.5 M EDTA (pH 8.0).
-
Adjust the pH to 7.6 with NaOH.
-
Bring the final volume to 1 Liter with DEPC-treated water.
-
Sterilize by filtration through a 0.22 µm filter. Store at room temperature in the dark.
-
-
1X this compound Running Buffer
-
Dilute the 10X stock solution 1:10 with DEPC-treated water.
-
2. Preparation of the Denaturing Agarose Gel
-
For a 1.2% agarose gel (50 mL), add 0.6 g of agarose to 36 mL of DEPC-treated water in a flask.
-
Allow the solution to cool to about 60°C.
-
In a fume hood, add 5 mL of 10X this compound Running Buffer and 9 mL of 37% formaldehyde.
-
Swirl gently to mix and immediately pour the gel into a casting tray with the appropriate comb.
-
Allow the gel to solidify for at least 30 minutes at room temperature.
3. Sample Preparation
-
For each sample, mix up to 10 µg of total RNA with DEPC-treated water to a final volume of 5 µL.
-
Add 10 µL of RNA loading buffer (containing formamide, formaldehyde, 1X this compound buffer, and a tracking dye like bromophenol blue).
-
Incubate the samples at 65°C for 15 minutes to denature the RNA.
-
Immediately place the tubes on ice for at least 1 minute to prevent re-annealing.
-
Briefly centrifuge the tubes to collect the contents.
4. Gel Electrophoresis
-
Place the solidified gel in the electrophoresis tank and submerge it in 1X this compound Running Buffer.
-
Carefully remove the comb and load the denatured RNA samples and RNA markers into the wells.
-
Run the gel at a constant voltage (e.g., 5-7 V/cm) until the bromophenol blue dye has migrated approximately two-thirds to three-quarters of the way down the gel.
5. RNA Transfer to Nylon Membrane (Capillary Transfer)
-
After electrophoresis, remove the gel and rinse it several times in DEPC-treated water to remove most of the formaldehyde.
-
Soak the gel in 10X SSC or SSPE for at least 20 minutes.
-
Cut a piece of positively charged nylon membrane and Whatman 3MM paper to the exact dimensions of the gel.
-
Wet the membrane in DEPC-treated water and then equilibrate it in 10X SSC/SSPE for 5-10 minutes.
-
Set up the capillary transfer apparatus as shown in the workflow diagram below. Ensure there are no air bubbles between the gel and the membrane.
-
Allow the transfer to proceed overnight (16-24 hours).
6. RNA Immobilization
-
After transfer, carefully disassemble the blotting stack. Mark the well positions on the membrane with a pencil.
-
Rinse the membrane briefly in 2X SSC/SSPE.
-
Place the damp membrane on a clean piece of filter paper and immobilize the RNA by either:
-
UV Cross-linking: Use an auto-crosslink setting on a UV transilluminator.
-
Baking: Bake at 80°C for 2 hours in a vacuum oven.
-
7. Prehybridization and Hybridization
-
Place the membrane in a hybridization bottle or bag.
-
Add a sufficient volume of prehybridization buffer (e.g., ULTRAhyb™ Buffer) to cover the membrane.
-
Incubate at the appropriate hybridization temperature (e.g., 42°C for formamide-containing buffers) for at least 1-2 hours with constant agitation.
-
Denature the radiolabeled or non-radiolabeled probe by heating at 95-100°C for 5-10 minutes, followed by immediate chilling on ice.
-
Add the denatured probe directly to the prehybridization buffer.
-
Incubate overnight at the hybridization temperature with constant agitation.
8. Washing and Detection
-
Remove the hybridization solution.
-
Perform a series of washes to remove non-specifically bound probe. A typical washing procedure is as follows:
-
2 washes with 2X SSC, 0.1% SDS for 15 minutes each at room temperature.
-
2 washes with 0.1X SSC, 0.1% SDS for 15 minutes each at the hybridization temperature (or higher for increased stringency).
-
-
Wrap the damp membrane in plastic wrap and expose it to X-ray film (for radioactive probes) or proceed with the appropriate detection chemistry for non-radioactive probes.
Mandatory Visualizations
Diagram 1: Northern Blotting Experimental Workflow
Caption: Workflow for Northern blotting using a this compound-based electrophoresis buffer.
Diagram 2: Logic for this compound-Formaldehyde Gel Preparation
Caption: Preparation of a denaturing agarose gel with this compound buffer.
References
- 1. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MOPS - Wikipedia [en.wikipedia.org]
- 4. Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 8. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
DIPSO as a Buffer in Capillary Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary electrophoresis (CE) is a powerful and versatile analytical technique widely employed in pharmaceutical and biotechnological research for the separation and analysis of a broad range of molecules, from small ions to large proteins. The choice of background electrolyte (BGE), or running buffer, is a critical parameter in CE method development, as it significantly influences separation selectivity, efficiency, and resolution. An ideal buffer maintains a constant pH, carries current, and minimizes solute-capillary wall interactions.
DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer that has gained attention for its potential use in capillary electrophoresis. Its zwitterionic nature, possessing both positive and negative charges, can be advantageous in minimizing the adsorption of charged analytes, particularly proteins, to the negatively charged surface of fused-silica capillaries. This property can lead to improved peak shapes and enhanced separation efficiency. With a useful pH range of 7.0 to 8.2, this compound is well-suited for the analysis of biomolecules that require physiological or near-neutral pH conditions to maintain their native structure and activity.
This document provides detailed application notes and protocols for the use of this compound as a buffer in capillary electrophoresis, with a focus on applications relevant to researchers, scientists, and drug development professionals.
Properties of this compound Buffer
This compound is a "Good's" buffer, one of a series of buffers developed by Dr. Norman Good and his colleagues to meet the needs of biochemical and biological research. Key properties of this compound relevant to its use in capillary electrophoresis are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | |
| CAS Number | 68399-80-4 | [1] |
| pKa at 25 °C | 7.6 | |
| Useful pH Range | 7.0 - 8.2 | [1] |
| Molecular Weight | 243.28 g/mol | |
| Appearance | White crystalline powder |
Applications of this compound in Capillary Electrophoresis
While the use of more common buffers like phosphate and borate is extensively documented in capillary electrophoresis literature, zwitterionic buffers such as this compound offer specific advantages, particularly in the analysis of proteins and peptides. The primary application of this compound and other zwitterionic buffers in CE is to mitigate the problematic interaction between analytes and the capillary wall.
Protein and Peptide Analysis
The inner surface of a fused-silica capillary is populated with silanol groups (Si-OH), which are deprotonated at pH values above 3, resulting in a negatively charged surface. Positively charged analytes, such as proteins and peptides below their isoelectric point (pI), can adsorb to this negatively charged surface through electrostatic interactions. This adsorption leads to peak broadening, reduced separation efficiency, and in severe cases, complete loss of the analyte peak.
Zwitterionic buffers like this compound can help to create a "dynamic coating" on the capillary wall. The zwitterions in the buffer can interact with the charged silanol groups, effectively shielding the negative charges and reducing the electrostatic attraction of cationic analytes. This results in sharper peaks, improved resolution, and better reproducibility.
Experimental Protocols
The following section provides a general protocol for the preparation and use of a this compound-based background electrolyte in capillary electrophoresis. It is important to note that the optimal conditions will be analyte-dependent and may require further method development and optimization.
Protocol 1: General Purpose this compound Buffer for Capillary Zone Electrophoresis (CZE)
This protocol describes the preparation of a basic this compound buffer suitable for the analysis of a variety of analytes at a near-neutral pH.
Materials:
-
This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water (18.2 MΩ·cm)
-
pH meter
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Buffer Preparation (for a 50 mM this compound buffer, pH 7.6):
-
Weigh out the appropriate amount of this compound to prepare a 50 mM solution in the desired final volume. For 100 mL of buffer, this would be 1.216 g of this compound (MW = 243.28 g/mol ).
-
Dissolve the this compound in approximately 80% of the final volume of deionized water in a volumetric flask.
-
Adjust the pH of the solution to 7.6 using a 1 M NaOH solution. Monitor the pH carefully with a calibrated pH meter. If the pH overshoots, it can be adjusted back with 1 M HCl, although it is best to add the base dropwise to avoid this.
-
Once the desired pH is reached, bring the solution to the final volume with deionized water.
-
Filter the buffer solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the capillary.
-
Degas the buffer by sonication or vacuum filtration before use to prevent bubble formation in the capillary during the run.
Capillary Electrophoresis Operating Conditions:
The following are typical starting conditions. Optimization of parameters such as voltage, capillary dimensions, and temperature will be necessary for specific applications.
| Parameter | Recommended Starting Condition |
| Capillary | Fused-silica, 50 µm I.D., 360 µm O.D. |
| Effective Capillary Length | 40-60 cm |
| Background Electrolyte | 50 mM this compound, pH 7.6 |
| Applied Voltage | 15-25 kV (Normal or Reverse Polarity) |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV-Vis (wavelength dependent on analyte) |
Workflow for a Typical CZE Experiment:
The logical flow of a capillary zone electrophoresis experiment using a this compound buffer is outlined below.
Caption: Workflow for a CZE experiment using this compound buffer.
Data Presentation
Currently, there is a lack of published, detailed quantitative data specifically for the use of this compound as a primary running buffer in the capillary electrophoresis of small molecule drugs. Most of the available literature focuses on the use of zwitterionic additives in general to improve protein separations. The table below is a template for how such data should be presented once generated through experimental work.
Table 1: Hypothetical Performance Data for this compound Buffer in the CZE Separation of a Model Pharmaceutical Compound
| Analyte | Buffer Composition | Applied Voltage (kV) | Migration Time (min) | Peak Efficiency (Plates/meter) | Resolution (Rs) |
| Model Drug A | 50 mM this compound, pH 7.6 | 20 | 5.2 | 150,000 | N/A |
| Model Drug B | 50 mM this compound, pH 7.6 | 20 | 6.8 | 135,000 | 2.5 (vs. Impurity 1) |
| Model Drug C | 25 mM this compound, pH 7.2 | 25 | 4.5 | 180,000 | 3.1 (vs. Impurity 2) |
Signaling Pathways and Logical Relationships
In the context of drug development, understanding the mechanism of action often involves elucidating signaling pathways. While this compound itself is not directly involved in signaling, capillary electrophoresis is a valuable tool for analyzing components of these pathways, such as proteins and metabolites. The following diagram illustrates a generic signaling pathway that could be studied using CE with a suitable buffer like this compound for protein analysis.
Caption: A generic signaling cascade.
Conclusion
This compound is a promising zwitterionic buffer for use in capillary electrophoresis, particularly for the analysis of proteins and peptides where analyte-wall interactions are a significant challenge. Its buffering capacity in the neutral pH range makes it suitable for maintaining the integrity of biological molecules. While detailed application data for small molecule drug analysis is currently limited in the public domain, the general principles and protocols outlined in this document provide a solid foundation for researchers to explore the use of this compound in their specific CE applications. Further method development and validation will be essential to establish robust and reliable analytical methods using this buffer.
References
Application Notes and Protocols for DIPSO-Based Running Buffer in Polyacrylamide Gel Electrophoresis (PAGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The composition of the running buffer is critical for achieving optimal resolution and reproducibility. While traditional buffer systems like Tris-glycine are widely used, alternative buffers can offer advantages in specific applications. This document provides detailed application notes and a theoretical protocol for the formulation and use of a running buffer containing 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO) for PAGE.
This compound is a zwitterionic biological buffer with a pKa of 7.6 at 25°C, providing an effective buffering range from pH 7.0 to 8.2.[1][2] Its zwitterionic nature helps maintain a stable pH and contributes to the ionic strength of the electrophoresis buffer, facilitating the consistent migration of biomolecules.[1] The use of a this compound-based running buffer may be particularly beneficial for applications requiring near-neutral pH conditions during electrophoresis.
Disclaimer: The following protocol is a theoretically derived starting point based on the known properties of this compound and standard PAGE principles. Optimization will likely be required to achieve desired separation characteristics for specific proteins of interest.
Data Presentation
As no established quantitative data for this compound-based running buffers in PAGE is readily available, the following table outlines the formulation of a proposed this compound-based running buffer alongside a standard Tris-Glycine buffer for comparison. This serves as a foundational guide for experimentation.
| Component | Proposed 10X this compound Running Buffer | Standard 10X Tris-Glycine Running Buffer |
| Buffering Agent | This compound | Tris Base |
| Trailing Ion | Glycine | Glycine |
| Detergent | Sodium Dodecyl Sulfate (SDS) | Sodium Dodecyl Sulfate (SDS) |
| Concentration (10X) | 250 mM this compound | 250 mM Tris Base |
| 1.92 M Glycine | 1.92 M Glycine | |
| 1% (w/v) SDS | 1% (w/v) SDS | |
| pH (1X Solution) | ~7.6 (unadjusted) | ~8.3 (unadjusted) |
Experimental Protocols
I. Preparation of a 10X this compound Running Buffer Stock Solution
This protocol describes the preparation of 1 liter of a 10X concentrated this compound running buffer.
Materials:
-
This compound (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid), M.W. 243.28 g/mol
-
Glycine, M.W. 75.07 g/mol
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized water (ddH₂O)
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Volumetric flask (1 L)
-
pH meter
Procedure:
-
To prepare 1 L of 10X this compound running buffer, add approximately 800 mL of deionized water to a 1 L beaker.
-
Add 60.82 g of this compound (to a final concentration of 250 mM).
-
Add 144.13 g of Glycine (to a final concentration of 1.92 M).
-
Add 10 g of SDS (to a final concentration of 1% w/v).
-
Stir the solution on a magnetic stirrer until all components are completely dissolved. Gentle heating (up to 37°C) may be required to fully dissolve the SDS.
-
Transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
The pH of the 1X solution should be in the buffering range of this compound (around 7.6). If adjustment is necessary, use concentrated HCl or NaOH.
-
Store the 10X stock solution at room temperature. If SDS precipitates out of solution during storage, gently warm the buffer to redissolve it before use.
II. Polyacrylamide Gel Preparation
The formulation of the stacking and resolving gels can follow standard Laemmli system protocols, with the potential for slight modifications to the buffer pH to be compatible with the this compound running buffer.
A. Resolving Gel (Example for a 10% Gel):
| Component | Volume for 10 mL |
| Deionized Water | 4.0 mL |
| 30% Acrylamide/Bis-acrylamide (29:1) | 3.3 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL |
| 10% (w/v) SDS | 100 µL |
| 10% (w/v) Ammonium Persulfate (APS) | 100 µL |
| TEMED | 10 µL |
B. Stacking Gel (4%):
| Component | Volume for 5 mL |
| Deionized Water | 3.05 mL |
| 30% Acrylamide/Bis-acrylamide (29:1) | 0.65 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% (w/v) SDS | 50 µL |
| 10% (w/v) Ammonium Persulfate (APS) | 50 µL |
| TEMED | 5 µL |
III. Sample Preparation
Protein samples should be prepared in a standard Laemmli sample buffer.
2X Laemmli Sample Buffer Formulation:
-
4% SDS
-
20% Glycerol
-
10% 2-Mercaptoethanol (or 50 mM DTT)
-
0.004% Bromophenol Blue
-
125 mM Tris-HCl, pH 6.8
Procedure:
-
Mix your protein sample with an equal volume of 2X Laemmli sample buffer.
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
IV. Electrophoresis
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Prepare 1X this compound running buffer by diluting the 10X stock solution 1:10 with deionized water (e.g., 100 mL of 10X buffer + 900 mL of deionized water).
-
Fill the inner and outer chambers of the electrophoresis tank with 1X this compound running buffer.
-
Carefully load the prepared protein samples into the wells of the stacking gel.
-
Connect the electrophoresis unit to the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the resolving gel. The optimal voltage and run time should be determined empirically.
Mandatory Visualizations
References
- 1. Alternatives to TBE buffer for denaturing polyacrylamide gel electrophoresis of DNA and RNA? - Biology Stack Exchange [biology.stackexchange.com]
- 2. Nonurea sodium dodecyl sulfate-polyacrylamide gel electrophoresis with high-molarity buffers for the separation of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DIPSO Buffer Technical Support Center: Navigating Metal Ion Chelation in Your Experiments
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer. This resource provides essential guidance on a critical aspect of using this popular zwitterionic buffer: its potential to chelate metal ions and how to troubleshoot related experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what is its effective pH range?
A1: this compound is a zwitterionic biological buffer, one of the series of "Good's" buffers. It is favored in many biological and biochemical applications for its pH buffering capacity in the physiological range. Its effective buffering range is typically between pH 7.0 and 8.2.
Q2: I've heard this compound can chelate metal ions. What does this mean?
A2: Chelation is the process where a molecule, in this case, this compound, binds to a central metal ion at two or more points. This compound contains a dihydroxyethylamine group which can form complexes with various metal ions. This binding can effectively sequester the metal ions, reducing their free concentration in the solution.
Q3: Which metal ions are known to interact with this compound and related buffers?
A3: Buffers containing a bis(2-hydroxyethyl)amino group, like this compound and Bicine, are known to form complexes with divalent cations. This includes biologically important metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺).
Q4: When should I be concerned about this compound's metal chelation properties?
A4: You should be particularly cautious when your experiment's outcome is dependent on the precise concentration of free metal ions. This is critical for:
-
Enzyme assays: Many enzymes, such as kinases, phosphatases, and ATPases, require specific metal ions (e.g., Mg²⁺, Mn²⁺) as cofactors for their activity.
-
Cell culture: The growth and metabolism of cells can be affected by the availability of essential metal ions in the culture medium.
-
Protein stability and interaction studies: Metal ions can be crucial for the structural integrity and binding interactions of certain proteins.
-
PCR and other molecular biology techniques: The activity of DNA polymerase is highly dependent on the concentration of Mg²⁺.
Q5: Can the chelation of metal ions by this compound lead to precipitation?
A5: Yes, the formation of this compound-metal complexes can sometimes result in precipitation, especially if the concentration of the buffer and/or the metal ion is high. This can lead to a visible cloudiness or precipitate in your solution, which can interfere with spectrophotometric readings and other measurements.
Troubleshooting Guide
Issue 1: Lower-than-expected enzyme activity in a metal-dependent assay.
| Possible Cause | Troubleshooting Steps |
| Metal Ion Sequestration by this compound: The this compound buffer is chelating the essential metal cofactor, reducing its availability to the enzyme. | 1. Increase Metal Ion Concentration: Titrate in additional metal cofactor and monitor for a restoration of enzyme activity. Be cautious of exceeding the optimal concentration range for your enzyme. 2. Switch to a Non-Chelating Buffer: Consider using a buffer with negligible metal-binding capacity, such as HEPES or PIPES, if it is suitable for the pH range of your assay. 3. Determine Optimal Buffer and Metal Concentrations: Perform a matrix experiment to determine the concentrations of this compound and the metal cofactor that provide adequate buffering without inhibiting the enzyme. |
| Incorrect pH of the Buffer: The pH of the this compound buffer may not be at the optimal level for your enzyme. | 1. Verify pH: Always check the pH of your final reaction mixture at the experimental temperature. 2. Adjust pH: Carefully adjust the pH of the buffer stock solution as needed. |
Issue 2: Precipitation or turbidity observed in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Formation of Insoluble this compound-Metal Complexes: High concentrations of this compound and/or divalent cations are leading to the formation of a precipitate. | 1. Reduce Component Concentrations: Lower the concentration of the this compound buffer and/or the metal ion to a level that does not result in precipitation. 2. Change Buffer: Switch to a buffer with lower or no metal-binding affinity, such as HEPES or MOPS. |
| Temperature Effects on Solubility: The solubility of the this compound-metal complex may be temperature-dependent. | 1. Adjust Temperature: If possible, modify the experimental temperature and observe if the precipitation is resolved. |
Quantitative Data: Metal Ion Stability Constants
| Metal Ion | Bicine log K₁ | Bicine log K₂ |
| Ca²⁺ | 2.8 | - |
| Mg²⁺ | 3.2 | - |
| Mn²⁺ | 4.8 | 3.5 |
| Co²⁺ | 6.2 | 4.6 |
| Ni²⁺ | 7.4 | 5.8 |
| Cu²⁺ | 8.3 | 6.2 |
| Zn²⁺ | 6.0 | 4.8 |
Note: This data is for Bicine and should be used as a qualitative guide to the potential chelating strength of this compound. The actual stability constants for this compound may vary.
Experimental Protocols
Protocol: Assessing the Impact of this compound on a Magnesium-Dependent ATPase Assay
This protocol describes a method to determine if this compound buffer is inhibiting a generic ATPase enzyme by chelating the essential Mg²⁺ cofactor.
1. Reagents and Buffers:
-
ATPase enzyme
-
ATP substrate
-
This compound buffer stock (1 M, pH 7.5)
-
HEPES buffer stock (1 M, pH 7.5, as a non-chelating control)
-
MgCl₂ stock solution (1 M)
-
Malachite green reagent for phosphate detection
-
Purified water
2. Experimental Procedure:
-
Prepare Reaction Buffers: Prepare two sets of reaction buffers at the desired final concentration (e.g., 50 mM): one with this compound and one with HEPES, both at pH 7.5.
-
Set up Reactions: In a 96-well plate, set up the following reactions:
-
Control Reactions (HEPES buffer): A series of wells with 50 mM HEPES, a fixed concentration of ATPase, a fixed concentration of ATP, and varying concentrations of MgCl₂ (e.g., 0, 1, 2, 5, 10 mM).
-
Test Reactions (this compound buffer): A parallel series of wells with 50 mM this compound, the same fixed concentrations of ATPase and ATP, and the same varying concentrations of MgCl₂.
-
-
Initiate and Incubate: Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to quantify the amount of inorganic phosphate released, which is a measure of ATPase activity.
-
Data Analysis:
-
Plot ATPase activity (phosphate produced) as a function of Mg²⁺ concentration for both the HEPES and this compound buffered reactions.
-
Compare the two curves. If the curve for the this compound buffer is shifted to the right (requiring a higher concentration of Mg²⁺ to achieve the same level of activity as in the HEPES buffer), it indicates that this compound is chelating Mg²⁺ and reducing its availability to the enzyme.
-
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Workflow for testing buffer-metal ion interference.
Caption: Simplified MAPK/ERK signaling pathway.
effect of temperature on DIPSO buffer pH stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the pH stability of DIPSO buffer. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the useful pH range of this compound buffer?
A1: this compound buffer is effective in the pH range of 7.0 to 8.2, making it suitable for many biochemical and molecular biology applications that require a physiological pH.[1]
Q2: How does temperature affect the pH of a this compound buffer solution?
A2: The pH of a this compound buffer solution is temperature-dependent. This compound has a temperature coefficient (dpKa/dT) of -0.02, which means that for every 1°C increase in temperature, the pKa value decreases by 0.02.[2] This will cause a corresponding shift in the pH of the buffer.
Q3: What is the pKa of this compound buffer at 25°C?
A3: The pKa of this compound buffer at 25°C is 7.6.[2]
Q4: Can I use this compound buffer for experiments involving metal ions?
A4: Caution should be exercised when using this compound buffer in the presence of certain metal ions, as it can chelate them. This interaction may interfere with experimental systems where metal ions are critical components.
Troubleshooting Guide
Issue 1: My this compound buffer pH is different from the expected value after changing the temperature.
-
Cause A: Natural temperature dependence of the buffer.
-
Solution: This is an expected phenomenon. Refer to the data table below to anticipate the pH shift at your target temperature. If precise pH is critical, adjust the pH of the buffer at the experimental temperature.
-
-
Cause B: Incorrect pH measurement.
-
Solution: Ensure your pH meter is properly calibrated with fresh, temperature-equilibrated calibration standards. The calibration temperature should be close to your experimental temperature. Always allow the buffer and the electrode to reach thermal equilibrium before taking a reading.
-
-
Cause C: Buffer degradation.
-
Solution: Prepare fresh buffer if contamination or degradation is suspected. Store the this compound buffer solution at room temperature and avoid exposure to light.
-
Issue 2: The pH of my this compound buffer is unstable during my experiment.
-
Cause A: Insufficient buffer concentration.
-
Solution: Ensure the buffer concentration is adequate for the experimental system. A higher concentration of the buffer may be needed to resist pH changes caused by the addition of acidic or basic substances.
-
-
Cause B: Temperature fluctuations in the experimental setup.
-
Solution: Use a water bath or incubator to maintain a constant and uniform temperature for your experiment. Monitor the temperature throughout the experiment.
-
Data Presentation
The following table summarizes the calculated pKa of this compound buffer at different temperatures, based on its pKa at 25°C and its dpKa/dT.
| Temperature (°C) | Calculated pKa |
| 4 | 8.02 |
| 20 | 7.70 |
| 25 | 7.60 |
| 30 | 7.50 |
| 37 | 7.36 |
| 50 | 7.10 |
Experimental Protocols
Protocol for Preparing 1 L of 0.1 M this compound Buffer, pH 7.6 at 25°C
-
Materials:
-
This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid), MW: 243.28 g/mol
-
1 M NaOH solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
1 L volumetric flask
-
Beakers
-
-
Procedure:
-
Weigh out 24.33 g of this compound powder and add it to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate and stir until the this compound is completely dissolved.
-
Place the pH electrode in the solution and monitor the pH.
-
Slowly add 1 M NaOH solution dropwise to the this compound solution while stirring, until the pH reaches 7.60 at 25°C.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Mix the solution thoroughly.
-
Protocol for Assessing the Effect of Temperature on this compound Buffer pH
-
Materials:
-
Prepared 0.1 M this compound buffer, pH 7.6 at 25°C
-
Calibrated pH meter with an automatic temperature compensation (ATC) probe
-
Temperature-controlled water bath
-
Beakers or test tubes
-
-
Procedure:
-
Calibrate the pH meter at 25°C using standard calibration buffers.
-
Place an aliquot of the this compound buffer in a beaker and measure the initial pH at 25°C.
-
Set the water bath to the desired experimental temperature (e.g., 4°C, 37°C, 50°C).
-
Place the beaker with the this compound buffer into the water bath and allow it to equilibrate for at least 30 minutes.
-
Immerse the pH electrode and ATC probe into the buffer and wait for the reading to stabilize.
-
Record the temperature and the pH value.
-
Repeat steps 3-6 for each desired temperature.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound buffer pH instability.
Caption: Relationship between temperature and the pKa of this compound buffer.
References
how to prevent precipitation of DIPSO in cold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) buffer in cold conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a zwitterionic biological buffer, a "Good's" buffer, with a pKa of 7.6 at 25°C. Its effective buffering range is between pH 7.0 and 8.2, making it suitable for a variety of biochemical and biological research applications where maintaining a stable pH is critical.[1]
Q2: I observed precipitation in my this compound buffer solution after storing it in the cold (e.g., at 4°C). Is this expected?
While some sources suggest that the solubility of this compound does not significantly change with temperature, precipitation at lower temperatures can still occur, especially in concentrated solutions.[2] This phenomenon, known as "salting out," can be influenced by factors such as buffer concentration, the presence of other salts, and the rate of cooling.
Q3: Can I use a this compound buffer that has precipitated?
If you observe precipitate in your this compound buffer, it is generally recommended to redissolve it before use to ensure a homogenous concentration. Gentle warming and mixing of the solution can often redissolve the precipitate. However, it is crucial to ensure the buffer is completely dissolved and equilibrated to room temperature before adjusting the pH or using it in an experiment.
Q4: What is the solubility of this compound in water?
Q5: Are there any known incompatibilities with this compound buffer?
This compound is known to form complexes with certain metal ions. Therefore, it is advisable to avoid using this compound in experiments where the presence of free metal ions is critical for the reaction.
Troubleshooting Guide: Preventing this compound Precipitation in Cold Conditions
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound buffer during cold storage or in low-temperature applications.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound buffer precipitation.
Troubleshooting Steps
-
Observe the Precipitate:
-
Note the temperature at which precipitation occurred and the concentration of your this compound buffer.
-
-
Attempt to Redissolve:
-
Gently warm the buffer solution to room temperature or slightly above (e.g., 37°C) while stirring continuously.
-
Visually inspect to ensure all precipitate has dissolved.
-
Allow the solution to cool back to the desired working temperature to see if the precipitate reforms.
-
-
Reduce Buffer Concentration:
-
If precipitation reoccurs, consider preparing a fresh buffer at a lower concentration. Since the saturation of this compound is 0.1M at 20°C, working with concentrations significantly below this limit will reduce the risk of precipitation at lower temperatures.[2]
-
-
Consider the Full Formulation:
-
The presence of other salts or solutes in your buffer can decrease the solubility of this compound.
-
If possible, try to reduce the concentration of other components or test their compatibility with this compound at low temperatures.
-
-
Incorporate a Cryoprotectant:
-
For applications requiring storage at very low temperatures, consider adding a cryoprotectant like glycerol to your buffer. Glycerol can help to prevent the formation of ice crystals and can also increase the solubility of some solutes. Start with a low concentration (e.g., 5-10% v/v) and test for compatibility with your downstream applications.
-
Quantitative Data Summary
Due to limited direct data on this compound solubility at various low temperatures, the following table provides a summary of known solubility and pKa data. Researchers are encouraged to perform their own solubility tests for their specific conditions.
| Parameter | Value | Temperature (°C) | Reference |
| Solubility in Water | 0.1 M | 20 | [1][2] |
| pKa | 7.6 | 25 | [1] |
Experimental Protocol: Determination of this compound Solubility at Low Temperature
This protocol outlines a method to determine the approximate solubility of this compound in water at a specific low temperature (e.g., 4°C).
Objective: To determine the saturation point of this compound in deionized water at 4°C.
Materials:
-
This compound powder
-
Deionized water
-
Calibrated thermometer
-
Temperature-controlled water bath or refrigerator
-
Stir plate and magnetic stir bars
-
Sterile filters (0.22 µm)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Prepare a series of this compound solutions in deionized water at concentrations estimated to be above the saturation point at 4°C (e.g., 0.15 M, 0.2 M, 0.25 M).
-
To aid dissolution, you can initially warm the solutions slightly while stirring until the this compound is fully dissolved.
-
-
Equilibration at Low Temperature:
-
Place the prepared solutions in a temperature-controlled environment set to 4°C.
-
Allow the solutions to equilibrate for at least 48 hours with continuous gentle stirring. This will allow the excess this compound to precipitate out of the solution, leaving a saturated supernatant.
-
-
Sample Collection and Filtration:
-
After equilibration, carefully collect a sample of the supernatant from each solution without disturbing the precipitate.
-
Immediately filter the supernatant through a 0.22 µm sterile filter to remove any remaining solid particles. It is crucial that the filtration is also performed at 4°C to prevent any temperature-induced changes in solubility.
-
-
Concentration Determination:
-
Accurately dilute the filtered supernatant with deionized water to a concentration that can be reliably measured.
-
Determine the concentration of this compound in the diluted samples. This can be done by various methods, such as:
-
Gravimetric analysis: Evaporate a known volume of the filtered supernatant and weigh the remaining solid this compound.
-
Titration: If a suitable titration method is available for sulfonated compounds.
-
High-Performance Liquid Chromatography (HPLC): If a validated HPLC method for this compound is available.
-
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated supernatant for each of the initial solutions.
-
The average of these concentrations will give you the approximate solubility of this compound at 4°C.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility at low temperatures.
References
Optimizing DIPSO Concentration for Enzymatic Reactions: A Technical Guide
Published: October 28, 2025
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the use of DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer in enzymatic reactions. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure optimal assay performance.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its effective pH range?
This compound is a zwitterionic biological buffer, one of the "Good's" buffers, known for its compatibility with many biological systems. It is a white crystalline powder that is nearly insoluble in most organic solvents.[1] this compound has an effective buffering range of pH 7.0 to 8.2, making it suitable for a wide variety of enzymatic reactions that function optimally in a neutral to slightly alkaline environment.[2]
2. What are the primary advantages of using this compound buffer in enzymatic assays?
This compound offers several advantages in enzymatic studies:
-
Relevant pH Range: Its pKa of approximately 7.6 at 25°C makes it an excellent choice for maintaining a stable pH in the physiological range where many enzymes exhibit maximum activity.[2]
-
Minimal Interaction: As a Good's buffer, it is designed to have minimal interaction with enzymes and other reaction components, reducing the likelihood of interfering with the enzymatic reaction.
-
Poor Metal Chelation (in some cases): While it can interact with some metal ions, it is generally considered to be a weaker chelator than buffers like Tris, which can be advantageous when working with metalloenzymes that require specific metal ions for their activity. However, this needs to be empirically verified for each specific enzyme and metal cofactor.
3. Are there any known limitations or disadvantages of using this compound?
Researchers should be aware of the following potential limitations:
-
Metal Ion Chelation: this compound contains dihydroxyethylamine, which can lead to the chelation and potential precipitation of certain metal cations.[2] This can be problematic in assays for metalloenzymes if the buffer sequesters a required metal cofactor.
-
Temperature-Dependent pH: Like many buffers, the pH of a this compound solution can be sensitive to temperature changes. It is crucial to pH the buffer at the intended experimental temperature.
-
Limited Solubility: this compound has a saturation of 0.1M in an aqueous solution at 20°C.[1] While this is sufficient for most applications, it's a factor to consider when preparing stock solutions.
4. Can this compound interfere with common protein quantification assays?
This compound, like other Good's buffers, can potentially interfere with certain protein quantification methods. For instance, buffers containing amines can affect the accuracy of colorimetric assays like the Bradford or BCA assays. It is recommended to use a compatible protein assay or to perform a buffer exchange step prior to protein quantification.
Data Presentation: Optimizing this compound Concentration
The optimal concentration of this compound can vary significantly depending on the specific enzyme, substrate, and overall ionic strength of the reaction mixture. Below is a table summarizing typical starting concentrations for different classes of enzymes. It is crucial to empirically determine the optimal concentration for your specific experimental conditions.
| Enzyme Class | Typical this compound Concentration Range (mM) | Key Considerations |
| Hydrolases | 20 - 100 | Generally tolerant to a wide range of buffer concentrations. |
| Kinases | 10 - 50 | Potential for interaction with Mg²⁺; lower concentrations are often preferred. |
| Phosphatases | 25 - 75 | Ensure this compound does not interfere with the detection of phosphate if that is the product being measured. |
| Oxidoreductases | 20 - 50 | Some oxidoreductases are sensitive to buffer components; empirical testing is critical. |
| Ligases | 50 - 150 | Often require higher ionic strength, which can be contributed by the buffer. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal this compound buffer concentration for a given enzymatic reaction.
1. Materials:
- Enzyme stock solution
- Substrate stock solution
- 1 M this compound stock solution, pH adjusted to the desired value at the experimental temperature
- Assay plate (e.g., 96-well plate)
- Plate reader or other appropriate detection instrument
- Nuclease-free water
2. Procedure:
Troubleshooting Guides
Issue 1: Lower than Expected Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a buffer concentration titration as described in the experimental protocol to determine the optimal concentration for your enzyme. |
| Incorrect pH | Verify the pH of your this compound buffer at the experimental temperature. The pH of some buffers can shift with temperature. |
| Enzyme Inhibition by this compound | While rare, some enzymes may be inhibited by this compound. Compare the enzyme activity in this compound to another suitable buffer (e.g., HEPES, MOPS) at the same pH and concentration. |
| Metal Ion Chelation | If you are working with a metalloenzyme, this compound may be chelating a required metal cofactor. Try adding a slight excess of the required metal ion to the reaction mixture or switch to a non-chelating buffer. |
Issue 2: Precipitate Formation in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| This compound Interacting with Metal Ions | If your reaction contains divalent or trivalent cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺), this compound may be causing them to precipitate.[2] Reduce the concentration of either the metal ion or the this compound buffer. Alternatively, switch to a buffer with a lower propensity for metal chelation. |
| Low Solubility of a Reaction Component | One of the reaction components may have low solubility in the final buffer concentration. Try lowering the concentration of the problematic component or adding a small amount of a compatible co-solvent (ensure the co-solvent does not inhibit the enzyme). |
Visualizations
References
Technical Support Center: Interference of DIPSO Buffer with Protein Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO) buffer in common protein quantification assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used?
This compound is a zwitterionic biological buffer, one of the "Good's buffers," with a pKa of 7.6 at 25°C, making it effective for maintaining a stable pH in the range of 7.0-8.2.[1][2] It is often used in biological and biochemical research, including in protein separation and purification techniques like chromatography and electrophoresis, to maintain a stable pH environment.[1]
Q2: Does this compound buffer interfere with common protein assays?
Direct quantitative data on the interference of this compound buffer with common protein assays such as the Bradford, Bicinchoninic Acid (BCA), and Lowry assays is limited in publicly available literature and supplier compatibility charts. However, based on the behavior of other zwitterionic Good's buffers, we can infer potential compatibility.
-
Bradford Assay: Generally, zwitterionic buffers like HEPES and MOPS have been reported to not interfere with the Bradford assay.[3] Given the structural similarities, it is possible that this compound also has minimal interference with this assay.
-
BCA Assay: Similar to the Bradford assay, zwitterionic buffers like HEPES and MOPS are generally considered compatible with the BCA assay.[3]
-
Lowry Assay: Zwitterionic buffers have been shown to interfere with the Lowry method of protein determination.[4] The ethanolamine groups present in some of these buffers are suggested to be involved in this interference.[4] As this compound contains N,N-bis(2-hydroxyethyl)amino groups, it is plausible that it could interfere with the Lowry assay.
Q3: How can I determine if this compound buffer is interfering with my protein assay?
The most reliable method is to perform a simple validation experiment.
-
Prepare a "buffer blank": Use your this compound buffer at the same concentration present in your samples as the blank in the spectrophotometer.
-
Prepare standards in this compound buffer: Dissolve your protein standards (e.g., BSA) in the same this compound buffer that your samples are in.
-
Prepare standards in a compatible buffer: Dissolve your protein standards in a known compatible buffer (e.g., phosphate-buffered saline, PBS).
-
Run the assay: Perform the protein assay on both sets of standards.
-
Compare the standard curves: If the standard curves generated in this compound buffer and the compatible buffer are parallel and have similar slopes, the interference from this compound is likely minimal. A significant difference in the slope or a high absorbance reading for the buffer blank indicates interference.
Troubleshooting Guide
Issue 1: High background absorbance in the blank.
-
Potential Cause: The this compound buffer itself is reacting with the assay reagents. This is more likely to occur with the Lowry assay.
-
Troubleshooting Steps:
-
Run a buffer-only control: Measure the absorbance of your this compound buffer mixed with the assay reagents.
-
Subtract background: If the absorbance is significant, subtract this value from all your sample readings. Note that this may not fully correct for the interference.
-
Consider an alternative assay: If the background is excessively high, switch to an assay that is generally more compatible with zwitterionic buffers, such as the Bradford or BCA assay.
-
Issue 2: Inaccurate or inconsistent protein concentration readings.
-
Potential Cause: this compound buffer is affecting the color development of the assay in a non-linear fashion.
-
Troubleshooting Steps:
-
Perform a spike-and-recovery experiment:
-
Add a known amount of a standard protein to your sample already in this compound buffer.
-
Measure the protein concentration of the spiked and unspiked samples.
-
Calculate the recovery of the spiked protein. A recovery significantly different from 100% indicates interference.
-
-
Dilute the sample: If your protein concentration is high enough, diluting the sample with a compatible buffer can reduce the concentration of this compound to a non-interfering level.
-
Remove the interfering buffer: If dilution is not feasible, consider removing the this compound buffer from your sample using one of the following methods:
-
Dialysis or Desalting: Exchange the this compound buffer with a compatible buffer using dialysis cassettes or desalting columns.
-
Protein Precipitation: Precipitate the protein using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be resuspended in a compatible buffer.
-
-
Summary of Potential Interference and Mitigation Strategies
| Protein Assay | Potential Interference with this compound | Recommended Action |
| Bradford | Low to Moderate | Validate with a standard curve in this compound buffer. If interference is observed, use a buffer-matched standard curve or consider sample dilution. |
| BCA | Low to Moderate | Validate with a standard curve in this compound buffer. If interference is observed, use a buffer-matched standard curve or consider sample dilution. |
| Lowry | High | Avoid using the Lowry assay with this compound buffer if possible. If unavoidable, perform thorough validation with buffer-matched standards and blanks. Consider buffer exchange or protein precipitation to remove this compound. |
Experimental Protocols
Bradford Assay Protocol (Standard Tube Method)
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL. Prepare these standards in the same this compound buffer as your samples.
-
Prepare Samples: Dilute your unknown samples as needed to fall within the range of the standard curve.
-
Assay Procedure:
-
Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.
-
Add 5.0 mL of Coomassie Blue reagent to each tube.
-
Vortex or invert the tubes to mix.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (this compound buffer without protein) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.
-
BCA Assay Protocol (Standard Tube Method)
-
Prepare Protein Standards: Prepare a dilution series of a known protein standard (e.g., BSA) in the same this compound buffer as your samples. The concentration range typically falls between 20 and 2000 µg/mL.
-
Prepare Working Reagent: Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate test tubes.
-
Add 200 µL of the BCA Working Reagent to each tube and mix thoroughly.
-
Incubate the tubes at 37°C for 30 minutes, or at room temperature for 2 hours.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the net absorbance versus protein concentration for the standards to create a standard curve.
-
Use the standard curve to determine the protein concentration of the unknown samples.
-
Lowry Assay Protocol
-
Prepare Reagents:
-
Reagent A: 2% Na2CO3 in 0.1 N NaOH.
-
Reagent B: 1% CuSO4·5H2O in water.
-
Reagent C: 2% sodium potassium tartrate in water.
-
Alkaline Copper Solution (mix fresh): Mix 50 mL of Reagent A with 1 mL of Reagent B and 1 mL of Reagent C.
-
Folin-Ciocalteu Reagent (1N): Dilute the commercially available 2N reagent with an equal volume of water.
-
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) in this compound buffer, typically in the range of 5 to 100 µg/mL.
-
Assay Procedure:
-
Add 1 mL of each standard and unknown sample to separate test tubes.
-
Add 5 mL of the Alkaline Copper Solution to each tube, mix well, and let stand at room temperature for 10 minutes.
-
Add 0.5 mL of the 1N Folin-Ciocalteu reagent and mix immediately and thoroughly.
-
Incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 750 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank.
-
Create a standard curve by plotting the net absorbance of the standards against their concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
-
Visualizations
Caption: General workflow for protein quantification assays.
Caption: Troubleshooting logic for buffer interference in protein assays.
References
- 1. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. This compound Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. Interference of Good's buffers and other biological buffers with protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
instability and degradation of DIPSO buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of DIPSO buffer solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound buffer solutions in your experiments.
Issue 1: Unexpected pH Shift in the Buffer Solution
Symptoms:
-
The measured pH of the prepared this compound buffer is outside the expected range.
-
The pH of the buffer solution changes significantly during an experiment or upon storage.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Preparation: Incorrect weighing of this compound, inaccurate volume measurement, or use of contaminated water. | Review the buffer preparation protocol. Ensure the analytical balance and volumetric flasks are calibrated. Use high-purity, deionized, and CO2-free water. |
| Temperature Effects: The pKa of this compound is temperature-dependent. A change in temperature will alter the pH of the buffer. | Calibrate your pH meter at the temperature at which the buffer will be used. If the experiment involves temperature changes, consider the temperature coefficient of the buffer's pKa. |
| Microbial Contamination: Growth of microorganisms can alter the pH of the buffer.[1] | For long-term storage, consider sterile filtering the buffer solution (0.22 µm filter) and storing it at 2-8°C. For critical applications like cell culture, autoclaving may be an option, but its effect on this compound stability should be validated.[1] |
| Absorption of Atmospheric CO2: Carbon dioxide from the air can dissolve in the buffer, forming carbonic acid and lowering the pH. | Prepare the buffer fresh and store it in a tightly sealed container. For sensitive applications, consider preparing and handling the buffer under an inert atmosphere (e.g., nitrogen). |
| Interaction with Experimental Components: Addition of acidic or basic samples or reagents can exceed the buffer's capacity. | Ensure the concentration of the this compound buffer is sufficient for the experimental conditions. A typical concentration range is 25-100 mM.[2] |
Issue 2: Precipitation or Cloudiness in the Buffer Solution
Symptoms:
-
Visible particulate matter or a hazy appearance in the this compound buffer solution.
Possible Causes & Solutions:
| Cause | Solution |
| Metal Ion Chelation: this compound can form insoluble complexes with certain metal ions.[3] | If your experiment involves divalent or trivalent metal ions, consider using a non-chelating buffer. If this compound is necessary, determine the critical concentration of the metal ion that causes precipitation. |
| Low Solubility: this compound has limited solubility in some organic solvents.[3] | If your experiment requires the use of co-solvents, verify the solubility of this compound in the final mixture. |
| Contamination: Introduction of contaminants during preparation or storage. | Use clean glassware and high-purity reagents. Filter the buffer solution if necessary. |
| Temperature Effects: Changes in temperature can affect the solubility of buffer components. | Ensure the buffer is stored at a constant, appropriate temperature. |
Issue 3: Inconsistent or Unreliable Experimental Results
Symptoms:
-
Poor reproducibility of assays.
-
Loss of protein or enzyme activity.
-
Unexpected changes in reaction kinetics.
Possible Causes & Solutions:
| Cause | Solution |
| Buffer Degradation: The this compound molecule may have degraded due to factors like oxidation or photodegradation, leading to a loss of buffering capacity or the formation of interfering byproducts. | Prepare fresh buffer solutions regularly. Protect the buffer from light and heat. For long-term studies, a stability-indicating analytical method should be used to monitor buffer integrity. |
| Metal Ion Chelation: Depletion of essential metal ions by this compound can inhibit metalloenzyme activity. | If your system contains metal-dependent enzymes, choose a buffer with low metal-binding affinity. |
| Interference with Assay Components: this compound may interact with other components in your assay, affecting the outcome. | Run appropriate controls, including a "buffer-only" control, to identify any potential interference. |
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for this compound buffer?
A1: this compound has an effective buffering range of pH 7.0 to 8.2, making it suitable for a variety of biochemical and biological applications that require a near-neutral pH.[3]
Q2: How should I store this compound powder and prepared buffer solutions?
A2: this compound powder should be stored in a tightly sealed container at room temperature in a dry and dark place. Prepared this compound buffer solutions should be stored at 2-8°C to minimize the risk of microbial growth and degradation.[4] For long-term storage, sterile filtration is recommended.[1]
Q3: Can I autoclave this compound buffer solutions?
A3: While autoclaving can be an effective method for sterilization, its impact on the stability of this compound has not been extensively reported. High temperatures can potentially lead to the degradation of the buffer. If autoclaving is necessary, it is crucial to validate the performance of the autoclaved buffer by re-measuring the pH and assessing its performance in your specific application.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented in the literature, potential degradation can occur through:
-
Oxidative degradation: The tertiary amine group in this compound could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can degrade buffer components.[5]
-
Thermal degradation: High temperatures can accelerate the degradation of the molecule.
Q5: How can I detect this compound degradation?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, can be developed to detect and quantify the degradation of this compound. This method would separate the intact this compound from its potential degradation products.
Q6: this compound is known to chelate metal ions. Which ions should I be concerned about?
A6: this compound can form complexes with various metal ions, particularly divalent and trivalent cations.[3] If your experiment is sensitive to the concentration of specific metal ions (e.g., Ca2+, Mg2+, Zn2+, Cu2+), it is advisable to use a non-chelating buffer or to carefully control the concentration of metal ions in your system.
Experimental Protocols
Protocol 1: General Preparation of a 0.1 M this compound Buffer Solution (pH 7.6)
-
Materials:
-
This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)
-
1 M NaOH solution
-
High-purity, deionized water
-
Calibrated pH meter and electrode
-
Volumetric flask
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to achieve a final concentration of 0.1 M in the desired volume. For 1 L of buffer, this would be 24.33 g of this compound (MW: 243.28 g/mol ).
-
Add the this compound powder to a beaker containing approximately 80% of the final volume of deionized water.
-
Stir the solution until the this compound powder is completely dissolved.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 7.6.
-
Transfer the solution to a volumetric flask.
-
Add deionized water to bring the solution to the final desired volume.
-
Mix the solution thoroughly.
-
Verify the final pH of the buffer solution.
-
Protocol 2: Forced Degradation Study of this compound Buffer
This protocol outlines a general procedure to assess the stability of a this compound buffer solution under various stress conditions.
-
Materials:
-
Prepared 0.1 M this compound buffer (pH 7.6)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Light chamber with controlled UV and visible light output
-
Oven for thermal stress testing
-
HPLC system with UV detector
-
-
Procedure:
-
Acid Hydrolysis: Add HCl to the this compound buffer to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the this compound buffer to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add H2O2 to the this compound buffer to achieve a final concentration of 3% H2O2. Incubate at room temperature for a defined period, protected from light.
-
Photodegradation: Expose the this compound buffer to controlled light conditions (e.g., ICH Q1B guidelines) for a defined period.
-
Thermal Degradation: Place the this compound buffer in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples using a developed and validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound buffer issues.
Caption: Potential degradation pathways for this compound buffer.
References
- 1. ÐÑжно ли ÑÑеÑилизоваÑÑ Ð±Ð¸Ð¾Ð»Ð¾Ð³Ð¸ÑеÑкие бÑÑеÑнÑе агенÑÑ? [russian.vacutaineradditives.com]
- 2. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. google.com [google.com]
- 4. This compound Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 5. mdpi.com [mdpi.com]
pH shift in DIPSO buffer during long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the pH shift of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) buffer during long-term storage. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound buffer solutions?
A1: To ensure the stability of your this compound buffer solution, it is recommended to store it at room temperature, sealed tightly in a dry and dark place.[1]
Q2: What is the optimal pH range for this compound buffer?
A2: this compound buffer is most effective in the pH range of 7.0 to 8.2.[2]
Q3: Can I autoclave this compound buffer solutions?
Q4: Does the pH of this compound buffer change with temperature?
A4: Yes, the pH of zwitterionic buffers like this compound is temperature-dependent. As the temperature of the solution changes, the pKa of the buffer can shift, leading to a change in the overall pH. It is crucial to measure and adjust the pH of the buffer at the temperature at which it will be used.
Q5: Are there any known incompatibilities with this compound buffer?
A5: this compound may not be suitable for use in the presence of certain metal ions, as it can form complexes that may affect experimental results.
Troubleshooting Guide
Issue: My stored this compound buffer has a different pH than when I first prepared it.
Possible Causes and Solutions:
-
Temperature Effects: The pH of your buffer will vary with temperature. Ensure you are measuring the pH at a consistent temperature, preferably the temperature at which the experiment will be conducted. If you prepare the buffer at room temperature but use it at a different temperature (e.g., 4°C or 37°C), the pH will be different.
-
Absorption of Carbon Dioxide: If the buffer container is not sealed tightly, atmospheric carbon dioxide (CO2) can dissolve into the solution, forming carbonic acid and lowering the pH. This is particularly a concern for alkaline buffer solutions. Always ensure your buffer containers are securely sealed when not in use.
-
Chemical Degradation: Over extended periods, the chemical components of the buffer may degrade, leading to a shift in pH. While specific degradation pathways for this compound are not well-documented in readily available literature, general degradation of similar buffers can be accelerated by elevated temperatures and exposure to light. If you suspect degradation, it is best to prepare a fresh batch of buffer.
-
Microbial Contamination: Microbial growth in the buffer solution can alter its chemical composition and, consequently, its pH. To prevent contamination, prepare the buffer with sterile water and consider sterile filtering the final solution. Store the buffer in a clean, sealed container.
Quantitative Data Summary
While specific quantitative data for the long-term pH shift of this compound buffer is not extensively published, the following table illustrates the conceptual effect of temperature on the pH of zwitterionic buffers. The exact pH change for this compound will depend on its specific pKa and temperature coefficient.
| Storage Condition | Potential pH Shift Direction | Rationale |
| Increased Temperature | Decrease | The pKa of many zwitterionic buffers decreases with increasing temperature, leading to a more acidic solution. |
| Decreased Temperature | Increase | The pKa of many zwitterionic buffers increases with decreasing temperature, leading to a more alkaline solution. |
| Exposure to Air (CO2) | Decrease | Dissolved CO2 forms carbonic acid, which lowers the pH of the solution, especially in alkaline buffers. |
Experimental Protocols
Protocol for Long-Term pH Stability Monitoring of this compound Buffer
This protocol provides a framework for users to conduct their own long-term stability studies on this compound buffer.
1. Materials:
-
This compound buffer powder
-
High-purity, deionized, and sterile water
-
Calibrated pH meter with a temperature probe
-
Sterile storage containers (e.g., polypropylene or glass bottles)
-
Parafilm or other sealing material
-
0.22 µm sterile filter (optional)
2. Buffer Preparation:
-
Prepare a stock solution of this compound buffer at the desired concentration (e.g., 1 M) using high-purity, sterile water.
-
Adjust the pH of the buffer to the desired value at a defined temperature (e.g., 25°C) using a calibrated pH meter.
-
If desired, sterile-filter the buffer solution using a 0.22 µm filter into sterile storage containers.
-
Aliquot the buffer into multiple, smaller, tightly sealed containers to minimize contamination and CO2 absorption from repeated openings of a single large bottle.
3. Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature in the dark, 4°C, and an accelerated condition like 40°C).
4. pH Measurement and Data Logging:
-
At regular intervals (e.g., weekly for the first month, then monthly), remove one aliquot from each storage condition.
-
Allow the buffer to equilibrate to the temperature at which the initial pH was set.
-
Calibrate the pH meter before each set of measurements.
-
Measure and record the pH and temperature of the buffer solution.
-
Record the data in a table similar to the one below.
Sample Data Logging Table:
| Date | Storage Condition | Temperature (°C) | Measured pH |
| 2025-10-28 | Room Temp (Dark) | 25.0 | 7.60 |
| 2025-10-28 | 4°C | 25.0 | 7.60 |
| 2025-11-04 | Room Temp (Dark) | 25.1 | 7.59 |
| 2025-11-04 | 4°C | 25.0 | 7.61 |
Visualizations
Caption: Factors influencing this compound buffer pH stability.
References
Technical Support Center: Minimizing Background Noise with DIPSO in Sensitive Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) to minimize background noise and enhance signal-to-noise ratios in sensitive assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sensitive assays?
This compound is a zwitterionic biological buffer, a type of "Good's" buffer, effective in the pH range of 7.0-8.2.[1] Its zwitterionic nature, meaning it carries both a positive and a negative charge, makes it useful in sensitive assays as it can help to minimize non-specific binding of assay components to surfaces, a common cause of high background.[2] Additionally, this compound has been noted to exhibit surfactant-like properties at certain concentrations, which can further aid in reducing hydrophobic interactions that contribute to background noise.[3]
Q2: How can this compound help reduce background noise in my assay?
High background in sensitive assays, such as ELISAs or enzymatic assays, can be caused by non-specific binding of antibodies, enzymes, or other reagents to the assay plate or other surfaces. The zwitterionic properties of this compound may create a microenvironment that discourages these non-specific interactions. Furthermore, its potential surfactant activity at concentrations around 10 mM can help to block hydrophobic sites on surfaces, further preventing the binding of assay components that can lead to false signals.[3]
Q3: What is the optimal concentration of this compound to use?
The optimal concentration of this compound will vary depending on the specific assay system. It is crucial to perform an optimization experiment to determine the ideal concentration that minimizes background without negatively impacting the specific signal. A typical starting point for optimization is a concentration range of 10-50 mM.
Q4: Can I substitute my current buffer with this compound directly?
While this compound can be a valuable tool, it is not a universal replacement for all buffers. It is important to consider the specific requirements of your assay, including the optimal pH for enzyme activity or antibody-antigen binding. This compound is most effective in the pH range of 7.0-8.2.[1] A direct substitution should be validated by running controls with both your original buffer and the this compound-containing buffer to compare signal-to-noise ratios.
Q5: Are there any known interferences with this compound?
Like other "Good's" buffers containing a piperazine ring, this compound can interact with certain metal ions. If your assay is sensitive to or dependent on specific metal ion concentrations, it is advisable to test for any potential interference from this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Non-specific binding of assay components to the microplate wells or other surfaces. | Incorporate this compound into your assay buffer (e.g., wash buffer, antibody dilution buffer) at a concentration range of 10-50 mM. Optimize the concentration to find the best signal-to-noise ratio. |
| Hydrophobic interactions causing non-specific binding. | Utilize the surfactant-like properties of this compound by testing concentrations around 10 mM.[3] | |
| Low Specific Signal | The pH of the this compound buffer is not optimal for your enzyme or antibody activity. | Ensure the final pH of your this compound-containing buffer is within the optimal range for your assay components. Adjust the pH as necessary. |
| This compound concentration is too high, leading to inhibition of the reaction. | Perform a concentration optimization experiment to find a balance between background reduction and maintaining a strong specific signal. | |
| High Variability Between Replicates | Inconsistent buffering capacity or pH shifts during the assay. | Ensure the this compound buffer is properly prepared and the pH is accurately set. The buffering capacity of this compound is strongest between pH 7.0 and 8.2.[1] |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa at 25°C | 7.52 - 7.6 | [1] |
| Effective pH Range | 7.0 - 8.2 | [1] |
| Molecular Weight | 243.28 g/mol | |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | Soluble | |
| Surfactant Activity | Observed at 10 mM | [3] |
Experimental Protocols
Protocol for Optimizing this compound Concentration to Reduce Background in an ELISA Assay
This protocol provides a general framework for determining the optimal concentration of this compound to improve the signal-to-noise ratio in an ELISA.
1. Materials:
- This compound buffer substance
- Your standard ELISA assay components (coating antigen/antibody, detection antibody, enzyme conjugate, substrate)
- Microplate reader
- Standard ELISA wash buffer (e.g., PBS with 0.05% Tween-20)
- Coating buffer
- Blocking buffer
- Sample diluent
2. Preparation of this compound-containing Buffers:
- Prepare a 1 M stock solution of this compound in deionized water.
- Prepare a series of working wash buffers and/or antibody/sample diluent buffers containing different concentrations of this compound (e.g., 0 mM, 10 mM, 25 mM, 50 mM).
- Adjust the pH of each buffer to the optimal pH for your assay (within the 7.0-8.2 range).
3. Experimental Procedure:
- Coat a 96-well microplate with the capture antibody or antigen as per your standard protocol.
- Wash the plate with your standard wash buffer.
- Block the plate using your standard blocking buffer.
- Prepare your standards and samples.
- On the same plate, set up different experimental groups, each using one of the prepared this compound-containing buffers (or your standard buffer as a control) for the subsequent steps (e.g., sample/standard dilution, antibody dilution, and washes).
- Add your standards and samples to the appropriate wells.
- Incubate as per your standard protocol.
- Wash the plate with the corresponding this compound-containing wash buffer for each experimental group.
- Add the detection antibody diluted in the corresponding this compound-containing buffer.
- Incubate as per your standard protocol.
- Wash the plate with the corresponding this compound-containing wash buffer.
- Add the enzyme conjugate diluted in the corresponding this compound-containing buffer.
- Incubate as per your standard protocol.
- Wash the plate with the corresponding this compound-containing wash buffer.
- Add the substrate and develop the signal.
- Stop the reaction and read the absorbance on a microplate reader.
4. Data Analysis:
- For each this compound concentration, calculate the average background signal (from wells with no analyte).
- Calculate the average signal for a known concentration of your analyte.
- Determine the signal-to-noise ratio (Signal / Background) for each this compound concentration.
- The optimal this compound concentration is the one that provides the highest signal-to-noise ratio.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Proposed mechanism of this compound in reducing background noise.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting high background.
References
- 1. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Zwitterionic Polydopamine/Protein G Coating for Antibody Immobilization: Toward Suppression of Nonspecific Binding in Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to DIPSO and HEPES Buffers in Cell-Based Assays
In the realm of in vitro research, maintaining a stable physiological pH is paramount for the success of cell-based assays. The choice of buffering agent can significantly impact cellular health, metabolism, and ultimately, the reliability of experimental results. This guide provides a comprehensive comparison of two common zwitterionic buffers, DIPSO and HEPES, to assist researchers, scientists, and drug development professionals in selecting the appropriate buffer for their specific cell culture and assay needs.
At a Glance: Key Differences Between this compound and HEPES
| Feature | This compound (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| Useful pH Range | 7.0 - 8.2 | 6.8 - 8.2 |
| pKa at 25°C | 7.6 | 7.5 |
| Metal Ion Interaction | Forms complexes with and precipitates divalent cations (e.g., Ca²⁺, Mg²⁺)[1] | Negligible metal ion binding |
| Common Use in Cell Culture | Limited due to precipitation with essential metal ions | Widely used in a variety of cell culture media[2] |
| Reported Cytotoxicity | Data in cell-based assays is not readily available. | Can be cytotoxic at high concentrations (>40-50 mM) and can produce hydrogen peroxide when exposed to light in the presence of riboflavin[3][4] |
| Impact on Cellular Processes | Limited data available. | Can affect lysosomal function, inflammatory signaling, and cellular osmolarity[5] |
HEPES Buffer: The Industry Standard
HEPES is a widely adopted "Good's buffer" in biological research, lauded for its ability to maintain a stable pH in cell culture media, especially during extended periods of manipulation outside of a CO₂ incubator.[2] Its pKa of approximately 7.5 provides excellent buffering capacity within the physiological pH range of 6.8 to 8.2.[6]
Advantages of HEPES:
-
Effective pH Control: Reliably maintains physiological pH, crucial for cell viability and experimental reproducibility.[2]
-
Chemical Stability: It is chemically and enzymatically stable, ensuring it does not interfere with most biochemical reactions.[2]
-
Low Metal Ion Binding: HEPES shows negligible binding to most metal ions, preventing interference with enzymatic reactions that require these ions.
Disadvantages and Considerations for HEPES:
-
Phototoxicity: In the presence of riboflavin (a common component of cell culture media), HEPES can be exposed to ambient light to produce hydrogen peroxide, a cytotoxic compound.[3] It is therefore recommended to keep HEPES-containing solutions in the dark.
-
Effects on Cellular Function: Studies have shown that HEPES can impact cellular processes. It may alter osmolarity at high concentrations, interact with proteins, and affect lysosomal-autophagic machinery and inflammatory signaling.[5]
-
Concentration-Dependent Cytotoxicity: While generally considered non-toxic at typical working concentrations (10-25 mM), higher concentrations of HEPES (above 40-50 mM) can negatively affect cell viability and proliferation.[4]
Buffering Mechanism of Zwitterionic Buffers like HEPES and this compound
Zwitterionic buffers, such as HEPES and this compound, contain both acidic and basic groups. This allows them to buffer against both acid and base additions, maintaining a stable pH.
This compound Buffer: A More Niche Application
This compound is another zwitterionic buffer with a useful pH range of 7.0 to 8.2.[1] While it finds applications in other biochemical techniques like electrophoresis, its use in cell-based assays is significantly limited by a critical drawback.[1]
The Major Limitation of this compound in Cell Culture:
The primary reason for the infrequent use of this compound in cell culture is its propensity to form complexes with and precipitate divalent metal cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1] These ions are essential components of most cell culture media, playing critical roles in cell adhesion, signaling, and overall cellular function. The precipitation of these ions would deplete the medium of these vital components, adversely affecting cell growth and metabolism.[1] This fundamental incompatibility makes this compound unsuitable for the vast majority of cell-based assays.
Due to this significant limitation, there is a notable lack of published experimental data comparing the performance of this compound to HEPES in cell viability, proliferation, or cytotoxicity assays.
Experimental Data: A Note on the Lack of Direct Comparison
A thorough review of the scientific literature reveals a scarcity of studies directly comparing the performance of this compound and HEPES in cell-based assays. The available data predominantly focuses on HEPES due to its widespread use.
One study investigating the neuroprotective potential of a compound against amyloid-induced cytotoxicity in SH-SY5Y cells utilized a buffer containing 25 mM HEPES for their MTT assay. In this study, the control cells (treated with the vehicle, DMSO) were considered to have 100% viability. The cells treated with the cytotoxic amyloid peptides alone showed a significant reduction in viability (less than 75%). The addition of the neuroprotective compound in the presence of HEPES buffer led to a recovery of cell viability to approximately 91-95%.[7][8] This demonstrates the compatibility of HEPES with this type of cytotoxicity assay.
Unfortunately, similar quantitative data for this compound in a cell-based assay context could not be located in the reviewed literature.
Experimental Protocol: A General MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium (potentially containing HEPES)
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4mM HCl, 0.1% NP-40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
General Workflow for a Cell Viability Assay
Conclusion and Recommendations
Based on the available evidence, HEPES is the superior and recommended buffer for the vast majority of cell-based assays . Its robust buffering capacity in the physiological pH range, chemical stability, and compatibility with essential media components make it a reliable choice. However, researchers should be mindful of its potential for phototoxicity and its effects on certain cellular pathways, using it at the lowest effective concentration and protecting it from light.
This compound, due to its significant drawback of precipitating divalent cations essential for cell survival, is not a suitable alternative to HEPES for most cell culture applications. The lack of performance data in cell-based assays further underscores its limited utility in this context. While it may have applications in other areas of biochemistry, its use in live-cell experiments should be approached with extreme caution and is generally not recommended.
For researchers and drug development professionals, the selection of a well-characterized and widely validated buffer like HEPES is crucial for ensuring the integrity and reproducibility of their cell-based assay data.
References
- 1. MTT assay for cytotoxicity and cell viability determination [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tris-HCl and DIPSO Buffers for Protein Purification
For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision in designing a robust protein purification workflow. The buffer system maintains a stable pH, which is paramount for protein solubility, structural integrity, and biological activity. This guide provides an objective comparison of two commonly used buffers, Tris-HCl and 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO), to aid in the selection process for optimal protein purification outcomes.
Overview of Tris-HCl and this compound
Tris-HCl is a widely utilized buffer in biochemistry and molecular biology due to its broad buffering range and cost-effectiveness.[1] It is an amine-based buffer that is effective in the neutral to alkaline pH range, making it suitable for a variety of protein purification applications, including ion-exchange chromatography and affinity chromatography.[1][2]
This compound is a zwitterionic buffer, also known as a "Good's" buffer, which is valued for its ability to maintain a stable pH.[3] Like Tris-HCl, it has a useful buffering range in the neutral pH zone.[3][4] Zwitterionic buffers are often favored as they are less likely to interact with proteins and other biological molecules.
Performance Comparison: Tris-HCl vs. This compound
While direct head-to-head comparative studies quantifying protein yield, purity, and stability in Tris-HCl versus this compound are not extensively available in published literature, a comparison can be drawn from their chemical properties and general performance in common protein purification techniques.
| Parameter | Tris-HCl | This compound | Key Considerations |
| Effective pH Range | 7.0 - 9.0[5] | 7.0 - 8.2[3][4] | Both buffers are well-suited for maintaining physiological pH, which is often crucial for protein stability. |
| Buffering Mechanism | Amine-based | Zwitterionic | Zwitterionic buffers like this compound may offer an advantage by minimizing non-specific interactions with the target protein. |
| Temperature Dependence | The pH of Tris buffers is highly dependent on temperature.[5] | The solubility of this compound does not change significantly with temperature. | This is a critical factor to consider, especially when purification steps are performed at different temperatures (e.g., 4°C vs. room temperature). |
| Metal Ion Interaction | Generally low interaction. | Can form complexes with some metal ions. | Caution should be exercised when working with metalloproteins or in the presence of divalent cations. |
| Cost | Relatively low cost.[1] | Generally more expensive than Tris-HCl. | For large-scale purifications, the cost of the buffer can be a significant factor. |
| UV Absorbance | Low absorbance at 280 nm. | Low absorbance at 280 nm. | Both are suitable for spectrophotometric protein concentration determination. |
Experimental Protocols: A Representative Workflow
Below are generalized protocols for a standard protein purification workflow using either Tris-HCl or this compound. These protocols are intended as a starting point and should be optimized for the specific protein of interest.
I. Buffer Preparation
Tris-HCl Buffer (50 mM, pH 7.5)
-
Dissolve 6.057 g of Tris base in 800 mL of purified water.
-
Adjust the pH to 7.5 by slowly adding concentrated HCl.
-
Bring the final volume to 1 L with purified water.
-
Filter the buffer through a 0.22 µm filter.
This compound Buffer (50 mM, pH 7.6)
-
Dissolve 12.16 g of this compound in 800 mL of purified water.
-
Adjust the pH to 7.6 by slowly adding NaOH.
-
Bring the final volume to 1 L with purified water.
-
Filter the buffer through a 0.22 µm filter.
II. Protein Extraction and Clarification
-
Resuspend cell pellet in 20 mL of the chosen lysis buffer (either 50 mM Tris-HCl, pH 7.5 or 50 mM this compound, pH 7.6) containing 150 mM NaCl, protease inhibitors, and lysozyme.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension to ensure complete lysis.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
III. Affinity Chromatography (His-tagged protein example)
-
Equilibrate a Ni-NTA column with 5 column volumes of binding buffer (50 mM Tris-HCl or this compound, pH 7.5-7.6, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl or this compound, pH 7.5-7.6, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl or this compound, pH 7.5-7.6, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze for protein content.
Visualizing the Workflow and Decision-Making Process
To aid in visualizing the experimental process and the logical steps involved in buffer selection, the following diagrams are provided.
Conclusion
Both Tris-HCl and this compound are effective buffers for a wide range of protein purification applications. The choice between them often comes down to a balance of experimental requirements and budget. Tris-HCl is a reliable and economical choice for many standard protocols. This compound, while more expensive, may offer advantages in situations where maintaining a highly stable pH across temperature changes is critical and where minimizing potential buffer-protein interactions is a priority. For any new protein purification endeavor, it is recommended to perform small-scale pilot experiments to empirically determine the optimal buffer system that maximizes protein yield, purity, and stability.
References
- 1. Application of Tris HCl in Protein Purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Tris hcl plays a significant role in cell lysis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. nbinno.com [nbinno.com]
- 5. Comparison and optimization of protein extraction and two-dimensional gel electrophoresis protocols for liverworts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DIPSO Buffering Capacity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological assays, maintaining a stable pH is paramount to achieving accurate and reproducible results. The choice of buffering agent can significantly impact experimental outcomes, influencing everything from enzyme kinetics to cell viability. This guide provides a comprehensive comparison of 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO), a zwitterionic "Good's" buffer, with other commonly used biological buffers. We will delve into its buffering capacity, present a detailed protocol for its validation, and explore its application in the context of a pH-sensitive signaling pathway.
Performance Comparison of Common Biological Buffers
The selection of an appropriate biological buffer is guided by several key parameters, most notably its pKa at a given temperature, which dictates its effective pH buffering range. Ideally, the buffer's pKa should be close to the desired experimental pH. Below is a table summarizing the key properties of this compound and other frequently used "Good's" buffers.
| Buffer | pKa at 25°C | Useful pH Range | Molecular Weight ( g/mol ) | Notes |
| This compound | 7.6 | 7.0 - 8.2 | 243.28 | Zwitterionic; may chelate some metal ions.[1][2][3] |
| HEPES | 7.5 | 6.8 - 8.2 | 238.30 | Widely used in cell culture; can produce hydrogen peroxide when exposed to light. |
| MOPS | 7.2 | 6.5 - 7.9 | 209.26 | Suitable for many biological systems; should not be autoclaved with sugars. |
| PIPES | 6.8 | 6.1 - 7.5 | 302.37 | Forms radicals and is not suitable for redox studies. |
| Tris | 8.1 | 7.5 - 9.0 | 121.14 | Temperature-dependent pKa; can be toxic to some cells. |
Experimental Validation of Buffering Capacity
To empirically determine and compare the buffering capacity of this compound or any other biological buffer, a titration experiment is the gold standard. The buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.
Experimental Protocol: Titration for Buffering Capacity Determination
Objective: To determine the buffering capacity of a this compound solution by titration with a strong acid and a strong base.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burettes (2)
-
Beakers and graduated cylinders
Procedure:
-
Buffer Preparation: Prepare a 0.1 M solution of this compound in deionized water. Adjust the initial pH to the midpoint of its buffering range (approximately pH 7.6) using a small amount of NaOH or HCl.
-
Titration Setup:
-
Place 100 mL of the 0.1 M this compound buffer solution into a 250 mL beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Fill one burette with 0.1 M HCl and another with 0.1 M NaOH.
-
-
Acid Titration:
-
Record the initial pH of the buffer solution.
-
Add 0.1 M HCl in small increments (e.g., 0.5 mL).
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue adding HCl until the pH drops significantly outside the buffering range (e.g., below pH 6.0).
-
-
Base Titration:
-
Using a fresh 100 mL of the 0.1 M this compound buffer, repeat the titration process using 0.1 M NaOH.
-
Add NaOH in small increments, recording the pH after each addition until the pH rises significantly above the buffering range (e.g., above pH 9.0).
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of acid or base added (x-axis) to generate a titration curve.
-
The buffering region will be the relatively flat portion of the curve.
-
Calculate the buffering capacity (β) at different points using the formula: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.
-
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the biological context where buffer choice is critical, the following diagrams are provided.
Caption: Experimental workflow for determining buffering capacity.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in cellular processes like proliferation, differentiation, and apoptosis. The activity of many enzymes within this pathway is highly pH-dependent.
Caption: pH influence on the MAPK signaling pathway.
Conclusion
This compound is a valuable buffering agent for a wide range of biological assays, particularly those requiring a stable pH in the neutral to slightly alkaline range. Its zwitterionic nature makes it less likely to interfere with biological processes compared to some other buffers. However, researchers should be mindful of its potential to chelate certain metal ions, which could be a factor in specific experimental systems. The provided experimental protocol offers a robust method for validating the buffering capacity of this compound and comparing it to other buffers, ensuring the selection of the most appropriate reagent for maintaining pH stability and generating reliable experimental data. Understanding the influence of pH on critical biological processes, such as the MAPK signaling pathway, further underscores the importance of careful buffer selection in research and development.
References
Performance of DIPSO in High Ionic Strength Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) buffer in high ionic strength conditions against other commonly used biological buffers. The information presented herein is supported by available experimental data and theoretical principles to assist researchers in selecting the most appropriate buffering agent for their specific needs, particularly in applications where elevated salt concentrations are a factor.
Introduction to this compound and High Ionic Strength Buffering
This compound is a zwitterionic biological buffer, one of the series of "Good's" buffers, valued for its buffering range of 7.0 to 8.2, making it suitable for a variety of biochemical and biological applications.[1] High ionic strength solutions, often containing significant concentrations of salts like sodium chloride, are common in various experimental setups, including chromatography, electrophoresis, and enzyme assays.[1][2] The presence of high salt concentrations can significantly impact the performance of a buffer by altering its acid dissociation constant (pKa), which in turn affects the pH of the solution. Therefore, understanding how a buffer behaves in high ionic strength environments is crucial for maintaining experimental accuracy and reproducibility.
Comparison of this compound with Alternative Buffers
While direct comparative studies of this compound against other buffers across a wide range of high ionic strengths are limited, we can synthesize available data and theoretical considerations to provide a useful comparison. The following table summarizes the key properties of this compound and other common biological buffers, including available data on their performance in high ionic strength conditions.
| Buffer | pKa at 25°C (low ionic strength) | Useful pH Range | pKa at High Ionic Strength | Comments |
| This compound | 7.6 | 7.0 - 8.2 | pH of 7.74 at I = 0.16 mol·kg⁻¹ (with NaCl)[3] | Zwitterionic nature may offer some stability in high salt. |
| HEPES | 7.5 | 6.8 - 8.2 | pKa increases with ionic strength. | Widely used, but can generate reactive oxygen species in the presence of light and riboflavin. |
| MOPS | 7.2 | 6.5 - 7.9 | pKa can be affected by ionic strength. | Should not be autoclaved in the presence of glucose. |
| Tris | 8.1 | 7.2 - 9.0 | pKa increases with ionic strength.[4] | pKa is highly temperature-dependent. |
Note: The effect of ionic strength on pKa is a complex phenomenon influenced by the charge and size of the buffer and salt ions in the solution.[2] For zwitterionic buffers like this compound, the change in pKa with increasing ionic strength is generally less pronounced compared to non-zwitterionic buffers.
Experimental Data on this compound in High Ionic Strength
A key study by Roy et al. provides valuable experimental data on the behavior of this compound in the presence of sodium chloride. The research reports the pH of various this compound buffer solutions, including those with added NaCl to achieve an ionic strength of 0.16 mol·kg⁻¹.[3]
Table 1: pH of this compound Buffer Solutions at 25°C [3]
| Molality of this compound (mol·kg⁻¹) | Molality of Nathis compound (mol·kg⁻¹) | Molality of NaCl (mol·kg⁻¹) | Ionic Strength (I) (mol·kg⁻¹) | Conventional paH |
| 0.08 | 0.08 | 0.08 | 0.16 | 7.740 |
| 0.06 | 0.06 | 0.10 | 0.16 | 7.741 |
| 0.04 | 0.04 | 0.12 | 0.16 | 7.742 |
| 0.02 | 0.02 | 0.14 | 0.16 | 7.744 |
This data indicates that at a physiologically relevant ionic strength, the pH of a this compound buffer is slightly higher than its pKa at low ionic strength, demonstrating the impact of high salt concentration on its buffering properties.
Experimental Protocols
Determining the pKa of a buffer under high ionic strength conditions is essential for accurate experimental design. The following are generalized protocols for potentiometric titration and spectrophotometric analysis, which are common methods for pKa determination.
Potentiometric Titration for pKa Determination in High Ionic Strength Solution
This method involves titrating a solution of the buffer with a strong acid or base while monitoring the pH. The pKa is determined from the inflection point of the titration curve.
Materials:
-
Buffer substance (e.g., this compound)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Inert salt for adjusting ionic strength (e.g., NaCl)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the buffer at a known concentration (e.g., 0.1 M).
-
Prepare a series of buffer solutions with the desired high ionic strength by adding a calculated amount of the inert salt (e.g., NaCl).
-
Calibrate the pH meter using standard pH buffers.
-
Pipette a known volume of the high ionic strength buffer solution into a beaker.
-
Titrate the solution with the standardized strong acid or base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the pKa by identifying the pH at the half-equivalence point of the titration.
Spectrophotometric pKa Determination in High Ionic Strength Solution
This method is suitable for buffers that exhibit a change in UV-Vis absorbance upon protonation/deprotonation.
Materials:
-
Buffer substance with a chromophore
-
A series of standard buffers of known pH and high ionic strength
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the buffer to be tested.
-
Prepare a series of solutions by diluting the buffer stock into the standard high ionic strength buffers of known pH.
-
Measure the absorbance spectrum of each solution across a relevant wavelength range.
-
Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the buffer.
-
Plot absorbance at this wavelength versus pH .
-
Determine the pKa from the inflection point of the resulting sigmoid curve.
Theoretical Considerations: Predicting pKa Shifts in High Ionic Strength
The change in a buffer's pKa with ionic strength can be estimated using the Debye-Hückel or Davies equations. These equations relate the activity coefficients of the buffer species to the ionic strength of the solution.[2]
Debye-Hückel Equation (for I < 0.1 M):
pKa ≈ pKa⁰ + (A * (2z - 1) * √I) / (1 + B * √I)
Davies Equation (for I up to 0.5 M):
pKa ≈ pKa⁰ + A * (2z - 1) * [ (√I / (1 + √I)) - 0.3 * I ]
Where:
-
pKa⁰ is the thermodynamic pKa at zero ionic strength.
-
A and B are constants dependent on the solvent and temperature.
-
z is the charge of the acidic form of the buffer.
-
I is the ionic strength of the solution.
These equations can provide a theoretical estimation of the pKa shift and aid in the selection of an appropriate buffer for high-salt conditions when experimental data is unavailable.
Conclusion
This compound remains a viable buffering agent in high ionic strength conditions, with its zwitterionic nature potentially offering greater pKa stability compared to non-zwitterionic buffers. The available experimental data for this compound at an ionic strength of 0.16 mol·kg⁻¹ provides a valuable reference point for researchers. When extensive experimental data is lacking for a specific high-salt condition, theoretical models can offer a useful estimation of pKa shifts. For critical applications, it is recommended to experimentally determine the pKa of the chosen buffer under the specific high ionic strength conditions of the experiment using the protocols outlined in this guide. This will ensure the highest level of accuracy and reproducibility in your research.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pKa vs pKa0 [reachdevices.com]
- 3. Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lclane.net [lclane.net]
A Comparative Guide: DIPSO vs. Phosphate Buffers in Biological Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research and drug development, the choice of a buffering system is a critical decision that can significantly impact experimental outcomes. While traditional phosphate buffers have long been a staple in laboratories, zwitterionic buffers, such as DIPSO (3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid), offer distinct advantages in various applications. This guide provides an objective comparison of this compound and phosphate buffers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal buffer for their specific needs.
Key Performance Characteristics: A Side-by-Side Comparison
The selection of a suitable buffer is contingent on several key physicochemical properties. The following table summarizes the quantitative data for this compound and phosphate buffers, highlighting their respective strengths and limitations.
| Property | This compound | Phosphate Buffer | Rationale and Implications for Researchers |
| Useful pH Range | 7.0 - 8.2[1] | 5.8 - 8.0 (pKa2)[2] | Both buffers are effective in the physiologically relevant neutral pH range. This compound's range extends slightly higher, which can be advantageous for specific enzyme assays or cell culture conditions. |
| pKa at 25°C | 7.55[3] | 7.21 (pKa2) | The pKa of a buffer should be close to the desired experimental pH for optimal buffering capacity. |
| pKa Temperature Dependence (dpKa/°C) | -0.015[3] | -0.0028[3] | This compound exhibits a more significant change in pKa with temperature. This necessitates careful pH adjustment at the intended experimental temperature. Phosphate buffer offers greater pH stability across a range of temperatures. |
| Metal Ion Chelation | Can form complexes with some metal ions[4] | Strong precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺)[3][5] | Phosphate buffers are notorious for precipitating essential divalent cations, which can be detrimental in cell culture and for metalloenzymes. While this compound can also chelate some metals, it is generally considered a better alternative in the presence of divalent cations. |
| Enzyme Inhibition | Generally considered biologically inert. | Can act as an enzyme inhibitor or a competitive substrate, particularly for phosphatases and kinases.[6] | Researchers studying enzymes, especially those involved in phosphorylation/dephosphorylation, should exercise caution when using phosphate buffers. This compound and other "Good's buffers" are designed to be non-inhibitory.[4][7] |
| Cellular Interaction | Low cell membrane permeability.[7] | Phosphate is a key component of intracellular signaling pathways and can influence cellular processes.[8][9][10][11][12] | The inert nature of this compound makes it a preferable choice when the buffer is not intended to interact with cellular signaling. The physiological role of phosphate can be a confounding variable in cell-based assays. |
Experimental Protocols for Comparative Analysis
To empower researchers to make data-driven decisions, this section provides detailed methodologies for key experiments to compare the performance of this compound and phosphate buffers in your specific experimental context.
Cell Viability Assay (MTT Assay)
This protocol allows for the quantitative assessment of the cytotoxic effects of the chosen buffer on a cell line of interest.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound buffer (e.g., 20 mM in serum-free medium, pH adjusted to 7.4 at 37°C)
-
Phosphate buffer (e.g., 20 mM in serum-free medium, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of the respective buffer solutions (this compound or phosphate) or serum-free medium (as a control) to the wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Enzyme Activity Assay (e.g., Alkaline Phosphatase)
This protocol provides a framework for comparing the effect of this compound and phosphate buffers on the kinetics of a model enzyme.
Materials:
-
Alkaline Phosphatase (e.g., from calf intestine)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
This compound buffer (e.g., 100 mM, pH 8.0)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer
Procedure:
-
Prepare a series of substrate (pNPP) dilutions in both this compound and phosphate buffers.
-
In separate tubes, add a constant amount of alkaline phosphatase to each substrate dilution in both buffer systems.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the initial reaction velocities for each substrate concentration in both buffers.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the enzyme in each buffer by plotting the initial velocities against substrate concentrations.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The choice of buffer can have a profound impact on cellular signaling. Phosphate, being a key intracellular signaling molecule, can activate specific pathways, potentially interfering with experimental observations.
Caption: Phosphate can activate the ERK signaling pathway, while this compound's low permeability minimizes interference.
To facilitate a systematic comparison of these buffers, a structured experimental workflow is essential.
Caption: A workflow for comparing this compound and phosphate buffers in various assays.
Conclusion: Making an Informed Choice
The decision between this compound and phosphate buffers is not a matter of one being universally superior to the other, but rather a question of which is more appropriate for a given application.
Choose this compound when:
-
Your experiment is sensitive to the presence of divalent cations.
-
You are working with enzymes, particularly phosphatases or kinases, where phosphate could act as an inhibitor.
-
You need to minimize the buffer's interaction with cellular signaling pathways.
-
Your experimental system requires a pH at the higher end of the neutral range.
Consider Phosphate Buffer when:
-
Your experiment requires high pH stability across a range of temperatures.
-
Your system is not sensitive to the presence of phosphate ions or the precipitation of divalent cations.
-
Cost is a primary consideration, as phosphate buffers are generally more economical.
By carefully considering the specific requirements of your research and utilizing the comparative data and protocols provided in this guide, you can make an informed decision that enhances the reliability and validity of your experimental findings.
References
- 1. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. deswater.com [deswater.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
comparative analysis of Good's buffers for specific applications
In the realms of cellular biology, biochemistry, and drug development, maintaining a stable pH is paramount to experimental success. Good's buffers, a suite of zwitterionic buffering agents developed by Dr. Norman Good and his colleagues, have become indispensable tools for researchers due to their compatibility with biological systems.[1][2] This guide provides a comparative analysis of common Good's buffers for specific applications, supported by experimental data, to aid researchers in selecting the optimal buffer for their needs.
Key Characteristics of Good's Buffers
Good's buffers were designed to meet a specific set of criteria that make them ideal for biological research.[2] These characteristics include:
-
pKa Value between 6.0 and 8.0: This range is crucial as most biological reactions occur at a near-neutral pH.[2]
-
High Water Solubility: Ensures that the buffer can be easily dissolved and utilized in aqueous experimental systems.[2]
-
Low Cell Membrane Permeability: Prevents the buffer from entering cells and causing unwanted side effects.[2]
-
Minimal Metal Ion Chelation: Reduces the interference of the buffer with enzymatic reactions that require metal ions as cofactors.[2][3]
-
High Chemical Stability: The buffers are resistant to enzymatic and non-enzymatic degradation.[2]
-
Low UV and Visible Light Absorbance: Avoids interference with spectrophotometric assays.[2]
-
Minimal Temperature and Concentration Effects: The pKa of these buffers shows minimal change with fluctuations in temperature and concentration.[2]
Buffer Selection Workflow
The selection of an appropriate Good's buffer is a critical step in experimental design. The following workflow can guide researchers in making an informed decision.
Caption: A logical workflow for selecting the appropriate Good's buffer.
Comparative Analysis for Specific Applications
The choice of a Good's buffer can significantly impact experimental outcomes. Below is a comparative analysis of commonly used buffers in various applications.
Cell Culture
The primary concern in cell culture is maintaining a stable pH without inducing cytotoxicity. HEPES is a widely used buffer in cell culture media due to its excellent buffering capacity at physiological pH and general lack of toxicity.[4] However, not all Good's buffers are equally suitable for all cell types or concentrations.
Experimental Data: Keratinocyte Viability in Different Buffers
A study comparing the effects of HEPES and MOPS on keratinocyte cell viability found that the choice of buffer had a dramatic impact on the outcome.[1][5]
| Buffer (in RPMI medium) | Cell Viability (%) | Observation |
| HEPES (25 mM) | 100% | No observable cell death.[1] |
| MOPS | ~20% | Approximately 80% cell death.[1] |
This data clearly indicates that while both are Good's buffers, MOPS can be toxic to keratinocyte cells at concentrations where HEPES is not, highlighting the importance of empirical testing.[1]
Protein Stability and Aggregation
Maintaining the native conformation and preventing aggregation of proteins is crucial in many biochemical and pharmaceutical applications. The choice of buffer can influence protein stability by modulating electrostatic interactions on the protein surface.[6][7][8]
Experimental Data: Stability of Hen Egg-White Lysozyme (HEWL) in Different Buffers
The stability of HEWL was assessed by measuring its cloud point temperature (Tcloud) in various buffers. A higher Tcloud indicates greater protein stability.[6][7]
| Buffer (0.1 M, pH 7.0) | Cloud Point Temperature (Tcloud) (°C) | Relative Stability |
| Cacodylate | ~45 | Highest |
| HEPES | ~40 | High |
| MOPS | ~38 | Moderate |
| Phosphate | ~35 | Lowest |
These results demonstrate that even at the same pH and ionic strength, the specific buffer chemistry can have a significant impact on protein stability.[6][7]
Enzyme Assays
In enzyme kinetics, it is critical that the buffer does not interfere with the enzyme's activity. Some buffers can inhibit certain enzymes. For example, phosphate buffers are known to inhibit kinases.[1]
Experimental Protocol: Comparative Analysis of Good's Buffers for an Enzyme Assay
This protocol outlines a method for comparing the effects of different Good's buffers on the activity of a model enzyme, β-galactosidase.
Objective: To determine the optimal Good's buffer for a β-galactosidase enzyme assay by comparing the enzyme's kinetic parameters (Vmax and Km) in different buffer systems.
Materials:
-
β-galactosidase enzyme
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate
-
Good's buffers to be tested (e.g., HEPES, MOPS, PIPES)
-
Sodium phosphate buffer (as a control)
-
Spectrophotometer
Experimental Workflow:
Caption: Workflow for comparing the effect of different Good's buffers on enzyme kinetics.
Procedure:
-
Buffer Preparation:
-
Prepare 1 M stock solutions of HEPES, MOPS, and PIPES.
-
Adjust the pH of each stock solution to 7.4 with NaOH.
-
Prepare working buffer solutions of 50 mM for each Good's buffer.
-
-
Enzyme Assay:
-
For each buffer system, prepare a series of dilutions of the ONPG substrate.
-
In a 96-well plate, add the appropriate buffer and substrate dilution to each well.
-
Initiate the reaction by adding a constant amount of β-galactosidase to each well.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 420 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration in each buffer by determining the initial slope of the absorbance versus time plot.
-
For each buffer, plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant) for the enzyme in each buffer.
-
Compare the Vmax and Km values across the different buffers. The buffer that yields the highest Vmax and an appropriate Km would be considered optimal for this enzyme assay.
-
Conclusion
The selection of a Good's buffer is a critical decision in experimental design that can significantly influence the results. While these buffers share many favorable characteristics, their performance can vary depending on the specific application and biological system under investigation. As demonstrated by the comparative data on cell viability and protein stability, what works well in one context may be detrimental in another. Therefore, it is highly recommended that researchers consult the literature and perform pilot experiments to validate the chosen buffer for their specific experimental conditions. This empirical approach will ensure the reliability and reproducibility of their findings.
References
- 1. cdmf.org.br [cdmf.org.br]
- 2. interchim.fr [interchim.fr]
- 3. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 9 best biological buffers for cell culture - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 5. Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Experimental Results: A Guide to Understanding Buffer Effects
The choice of buffer is a critical, yet often overlooked, variable in experimental design that can significantly impact the reproducibility and interpretation of results. For researchers, scientists, and drug development professionals, understanding how different buffer systems influence protein behavior is paramount for generating reliable and comparable data. This guide provides an objective comparison of experimental outcomes in different buffers, supported by experimental data, detailed protocols, and visual workflows to facilitate robust cross-validation.
Data Presentation: The Impact of Buffer Selection on Experimental Outcomes
The composition of a buffer, including its pH, ionic strength, and the chemical nature of the buffering agent, can alter a protein's structure, stability, and activity.[1] The following tables summarize quantitative data from studies comparing the effects of different buffers on key biochemical assays.
Table 1: Comparative Analysis of Enzyme Kinetic Parameters in Different Buffers
Different buffering agents can directly influence enzyme activity. For metalloenzymes, chelating buffers like Tris-HCl can affect the availability of essential metal ions, thereby altering kinetic parameters. In contrast, non-metalloenzymes may show more consistent results across different buffer systems.
| Buffer System | Enzyme Type | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹) |
| HEPES | Metalloenzyme (BLC23O) | 0.54 ± 0.02 | 0.23 ± 0.001 | 0.43 ± 0.01 |
| Tris-HCl | Metalloenzyme (BLC23O) | 0.81 ± 0.04 | 0.33 ± 0.002 | 0.41 ± 0.02 |
| Sodium Phosphate | Metalloenzyme (BLC23O) | 0.24 ± 0.01 | 0.08 ± 0.001 | 0.33 ± 0.01 |
| HEPES | Non-metalloenzyme (Trypsin) | 3.14 ± 0.14 | 1.51 ± 0.02 | 0.48 ± 0.01 |
| Tris-HCl | Non-metalloenzyme (Trypsin) | 3.07 ± 0.16 | 1.47 ± 0.02 | 0.48 ± 0.02 |
| Sodium Phosphate | Non-metalloenzyme (Trypsin) | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.00 |
Data adapted from a study on the influence of reaction buffers on enzyme activities. The study demonstrated that while the kinetic parameters of the metalloenzyme BLC23O varied significantly between buffers, the non-metalloenzyme trypsin yielded comparable results.
Table 2: Influence of Buffer on Protein Thermal Stability
A protein's thermal stability, often measured by its melting temperature (T_m_), can be significantly affected by the buffer composition. Some buffers may have a stabilizing effect, while others can lower the thermal stability of a protein. For example, phosphate buffers have been observed to reduce the thermal stability of some proteins like lysozyme.[2]
| Buffer System (50 mM) | pH | Protein | Melting Temperature (T_m_) (°C) |
| Sodium Phosphate | 7.0 | Recombinant Protein X | 58.2 |
| HEPES | 7.0 | Recombinant Protein X | 62.5 |
| Tris-HCl | 7.0 | Recombinant Protein X | 61.8 |
| Sodium Citrate | 6.0 | Monoclonal Antibody (IgG4) | Higher Stability (Lower acidic variants)[3] |
| Citrate Phosphate | 6.0 | Monoclonal Antibody (IgG4) | Lower Stability (Higher acidic variants)[3] |
This table presents illustrative data based on findings that different buffers can impact the thermal stability of proteins. For instance, a study showed that a given protein is significantly more stable in sodium phosphate buffer compared to Tris, HEPES, and other buffers at the same pH.[1] Another study concluded that sodium citrate buffer was superior to citrate phosphate buffer in maintaining IgG4 stability.[3]
Table 3: Effect of Buffer Conditions on Protein Binding Affinity (Illustrative)
Surface Plasmon Resonance (SPR) is a sensitive technique for measuring binding kinetics, but the results can be influenced by the running buffer. The pH of the buffer, in relation to the isoelectric point (pI) of the analyte, is critical for minimizing non-specific binding.[4] Differences in pH and ionic strength between buffers like PBS and Tris can impact the measured binding affinity.[5]
| Running Buffer | pH | Analyte (Protein A) | Ligand (Protein B) | Dissociation Constant (K_D_) (nM) |
| PBS | 7.4 | Antibody (pI ~8.0) | Antigen | 10.2 |
| MES | 6.0 | Antibody (pI ~8.0) | Antigen | 25.6 (with non-specific binding) |
| Tris-HCl | 7.5 | Kinase | Inhibitor | 5.4 |
| HEPES | 7.5 | Kinase | Inhibitor | 6.1 |
This table provides an illustrative comparison based on principles of SPR experiments. For an antibody with a pI of ~8.0, a running buffer with a pH of 7.4 (like PBS) results in minimal non-specific binding, whereas a buffer with a pH of 6.0 can lead to significant non-specific interactions, affecting the apparent binding affinity.[4] Many standard buffers like HEPES, Tris, or PBS can be used in SPR.[6]
Experimental Protocols
To ensure that observed differences are due to biological interactions rather than buffer-induced artifacts, it is crucial to employ standardized and rigorous experimental protocols.
Protocol 1: Protein Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat required to denature a protein as the temperature increases, providing a direct measure of its thermal stability (T_m_).
-
Sample Preparation :
-
Prepare the protein of interest at a final concentration of 1 mg/mL in each of the buffers to be tested (e.g., Sodium Phosphate, HEPES, Tris-HCl) at the same pH and ionic strength.
-
Prepare corresponding buffer blanks for each buffer system.
-
-
Instrument Setup :
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 25°C to 95°C).
-
-
Data Acquisition :
-
Load the protein sample into the sample cell and the corresponding buffer blank into the reference cell.[2]
-
Initiate the temperature scan and record the differential power required to heat the sample and reference cells.
-
-
Data Analysis :
-
Subtract the buffer-buffer baseline from the protein-buffer scan to obtain the protein denaturation thermogram.
-
Fit the thermogram to a suitable model to determine the melting temperature (T_m_), which is the peak of the transition.
-
Compare the T_m_ values obtained in the different buffers.
-
Protocol 2: Quantitative Protein-Protein Interaction Analysis using Pull-Down Assay
This assay measures the binding affinity between a "bait" protein immobilized on beads and a "prey" protein in solution.
-
Reagent Preparation :
-
Immobilize the "bait" protein on beads (e.g., GST-tagged bait on glutathione beads).
-
Prepare a dilution series of the "prey" protein in each of the binding buffers to be tested. It is important to perform all comparative experiments in the same buffer.[3]
-
-
Binding Reaction :
-
Add a constant amount of the bait-bound beads to each tube.
-
Add the increasing concentrations of the prey protein to the respective tubes.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Separation and Washing :
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant (unbound fraction).
-
Wash the beads with the corresponding binding buffer to remove non-specifically bound proteins.
-
-
Analysis :
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and visualize by staining (e.g., Coomassie Blue).
-
Quantify the band intensity of the bound prey protein using densitometry.
-
-
Data Fitting :
-
Plot the amount of bound prey protein as a function of the prey protein concentration.
-
Fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (K_D_).[3]
-
Protocol 3: Kinase Activity Assay
This protocol outlines a general method for comparing kinase activity across different buffers.
-
Master Mix Preparation :
-
For each buffer system, prepare a master mix containing the reaction buffer, a universal kinase substrate, and ATP.
-
-
Reaction Initiation :
-
Aliquot the master mix into a 96-well plate.
-
Add the kinase to each well to initiate the reaction.
-
Include negative controls without the kinase.
-
-
Incubation :
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 30 minutes).
-
-
Reaction Termination and Detection :
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).
-
-
Data Analysis :
-
Measure the signal using a plate reader.
-
Calculate the kinase activity, often as the amount of product formed per unit of time.
-
Compare the activity levels across the different buffer systems.
-
Visualizing the Impact of Buffers
Diagrams can help conceptualize how different buffers can lead to varied experimental results.
Experimental Workflow for Buffer Cross-Validation
Caption: Workflow for cross-validating experimental results across different buffers.
Influence of Buffer Components on a Signaling Pathway
Caption: Hypothetical signaling pathway illustrating points of buffer interference.
Logical Relationships of Buffer Properties and Experimental Outcomes
Caption: Logical flow of how buffer properties influence experimental results.
References
- 1. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. protein binding - SPR TRIS or PBS buffer - Biology Stack Exchange [biology.stackexchange.com]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DIPSO Buffer: Applications and Limitations in Biological Research
For researchers, scientists, and drug development professionals, the selection of a suitable biological buffer is a critical step that can significantly impact experimental outcomes. Among the plethora of options, 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) has emerged as a versatile zwitterionic buffer. This guide provides a comprehensive literature review of this compound's applications and limitations, offering a comparative analysis supported by available data to aid in informed buffer selection.
Physicochemical Properties of this compound
This compound belongs to the family of "Good's buffers," developed to provide stable pH environments for biochemical and biological research. It is a white crystalline powder with good water solubility. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₇NO₆S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| pKa at 25°C | 7.6 | [2] |
| Useful pH Range | 7.0 - 8.2 | [3][4] |
Applications of this compound Buffer
This compound has found utility in a variety of biological applications, primarily attributed to its buffering capacity in the neutral to slightly alkaline pH range, which is relevant for many physiological processes.
Cell Culture
This compound has been explored as a component in cell culture media, particularly in the context of assisted reproductive technologies (ART). Its pKa of 7.35 at 37°C makes it suitable for maintaining the pH of media used for gamete and embryo manipulation.[5] Studies have shown that a 20 mM concentration of this compound had no adverse effects on the spontaneous maturation of mouse oocytes to metaphase II.[5] Furthermore, this compound can be used in combination with other buffers like HEPES and MOPS to create more stable, multi-buffered media systems.[6] This approach allows for a broader buffering range over various temperatures while potentially reducing the cytotoxicity associated with higher concentrations of a single buffer.[6]
However, quantitative data directly comparing the efficacy of this compound with other buffers on the viability and development of a wide range of cell lines is limited in the readily available literature. One study on the impact of four different buffers on Caco-2 and K562 cancer cell lines did not include this compound in its comparison, highlighting a gap in the current knowledge base.[7]
Electrophoresis
This compound serves as an effective buffer in electrophoretic techniques for the separation of proteins and nucleic acids. Its primary role is to maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration of biomolecules. Fluctuations in pH can alter the charge of these molecules, leading to inaccurate separation and analysis. This compound's buffering range of 7.0-8.2 is well-suited for many electrophoresis applications.
While general protocols for protein electrophoresis, such as SDS-PAGE and native PAGE, are widely available, specific, detailed protocols optimized for this compound are not as common. Researchers typically adapt standard protocols by substituting the conventional buffer (e.g., Tris-glycine) with a this compound-based buffer at a similar concentration and pH.
Experimental Workflow for Protein Electrophoresis
Caption: A generalized workflow for protein electrophoresis, adaptable for use with this compound buffer.
Chromatography
In protein separation and purification via chromatography, maintaining a stable pH is essential to control the charge of the proteins and the stationary phase, thereby ensuring efficient and reproducible separation.[5] this compound can be employed in techniques like ion-exchange chromatography to maintain a constant pH, which facilitates the specific binding and elution of proteins from the column.[5]
Logical Flow for Buffer Selection in Ion-Exchange Chromatography
Caption: Decision-making process for selecting a buffer in ion-exchange chromatography.
Limitations of this compound Buffer
Despite its utility, this compound possesses certain limitations that researchers must consider.
Interaction with Metal Ions
A significant drawback of this compound is its potential to form complexes with various metal ions.[5] This can be problematic in biological systems where metal ions are essential cofactors for enzymes or are required for maintaining cellular structures. The formation of these complexes can lead to the precipitation of metal ions, thereby affecting normal cellular processes.[5] For instance, in cell culture media requiring specific metal cations, the use of this compound could deplete these essential ions.[5]
Limited pH Range
While the pH buffering range of 7.0-8.2 is suitable for many biological experiments, it is not appropriate for studies requiring more acidic or alkaline conditions.[5] For experiments outside of this range, other buffers with more suitable pKa values should be selected.
Surfactant Activity
At a concentration of 10 mM, this compound has been reported to exhibit surfactant activity.[4] This property could potentially interfere with cellular membranes or the native conformation of proteins, and should be taken into account when designing experiments.
Comparative Analysis with Other Buffers
The choice of buffer often involves a trade-off between various factors such as buffering capacity, potential for interaction with the biological system, and cost.
| Buffer | pKa at 25°C | Useful pH Range | Key Advantages | Key Limitations |
| This compound | 7.6 | 7.0 - 8.2 | Good buffering capacity in the neutral to slightly alkaline range. | Interacts with metal ions; limited pH range.[5] |
| HEPES | 7.5 | 6.8 - 8.2 | Minimal interaction with metal ions; widely used in cell culture. | More expensive than some other buffers. |
| Tris | 8.1 | 7.5 - 9.0 | Inexpensive and widely available. | pH is temperature-dependent; can interfere with some biological processes. |
| Phosphate | 7.2 | 6.5 - 7.5 | Physiologically relevant and inexpensive. | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺); can inhibit some enzymes. |
Conclusion
This compound is a valuable biological buffer for applications requiring a stable pH in the neutral to slightly alkaline range, such as cell culture, electrophoresis, and chromatography. Its primary limitation is its propensity to interact with metal ions, which necessitates careful consideration of the experimental system. When selecting a buffer, researchers should weigh the advantages and disadvantages of this compound against other common biological buffers to ensure the integrity and reproducibility of their experimental results. Further research providing quantitative comparative data on the performance of this compound in various applications would be beneficial to the scientific community.
References
A Researcher's Guide to Selecting the Optimal Biological Buffer for Enzyme Activity Assays
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of enzyme activity assays is paramount. The choice of biological buffer is a critical, yet often overlooked, factor that can significantly impact experimental outcomes. This guide provides an objective comparison of common biological buffers, supported by experimental data, to facilitate informed decision-making in your research.
The stability and activity of enzymes are exquisitely sensitive to their chemical environment. A suitable buffer system maintains a stable pH, mimicking the physiological conditions necessary for optimal enzyme function. However, the buffer itself can interact with the enzyme or other assay components, leading to either inhibition or artificial enhancement of activity. This guide will delve into the key considerations for buffer selection, present comparative data on enzyme performance in various buffers, and provide detailed experimental protocols.
Key Considerations for Buffer Selection
Choosing the right buffer is a multi-faceted decision that requires a thorough understanding of the enzyme's properties and the specifics of the assay. The ideal buffer should possess the following qualities:
-
pKa within the Optimal pH Range of the Enzyme: The buffer's pKa should be close to the desired pH of the assay to ensure maximum buffering capacity.[1]
-
Inertness: The buffer should not interact with the enzyme, substrate, or any cofactors. For instance, phosphate buffers can inhibit some kinases, while Tris buffers can chelate metal ions, affecting metalloenzyme activity.[2]
-
Minimal Temperature Dependence: The pH of some buffers, like Tris, can be sensitive to temperature fluctuations. For temperature-sensitive assays, buffers like HEPES or MOPS are often preferred due to their lower temperature-dependent pH shifts.[1][3][4]
-
Appropriate Ionic Strength: The ionic strength of the buffer can influence enzyme conformation and activity. It is crucial to balance ionic strength to maintain enzyme stability without causing undesirable changes.[4]
-
Transparency in the Assay's Wavelength Range: For spectrophotometric assays, the buffer should not absorb light at the wavelength used for measurement.
Comparative Performance of Common Biological Buffers
To illustrate the impact of buffer selection on enzyme kinetics, this section presents a summary of experimental data from published research. The following tables showcase the performance of different buffers on the activity of a metalloenzyme (BLC23O), a non-metalloenzyme (trypsin), polyester hydrolases (LCC and TfCut2), lysozyme, and pepsin.
Table 1: Comparison of Kinetic Parameters for BLC23O (a Metalloenzyme) in Different Buffers
| Buffer | pH | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| HEPES | 7.6 | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 7.4 | 0.83 ± 0.03 | 0.33 ± 0.002 | 0.40 ± 0.01 |
| Sodium Phosphate | 7.2 | 0.24 ± 0.01 | 0.15 ± 0.001 | 0.63 ± 0.02 |
Data sourced from:[2]
Table 2: Comparison of Kinetic Parameters for Trypsin (a Non-Metalloenzyme) in Different Buffers
| Buffer | pH | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| HEPES | 8.0 | 3.14 ± 0.14 | 1.51 ± 0.03 | 0.48 ± 0.02 |
| Tris-HCl | 8.0 | 3.07 ± 0.16 | 1.47 ± 0.03 | 0.48 ± 0.02 |
| Sodium Phosphate | 8.0 | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
Data sourced from:[2]
Table 3: Effect of Buffer Type and Concentration on the Hydrolysis of PET Films by Polyester Hydrolases
| Enzyme | Buffer | Buffer Concentration (M) | Relative Hydrolysis Rate (%) |
| LCC | Tris-HCl | 0.2 | 100 |
| LCC | Tris-HCl | 1.0 | <10 |
| LCC | MOPS | 0.2 | ~90 |
| LCC | MOPS | 1.0 | <10 |
| LCC | Sodium Phosphate | 0.1 - 1.0 | ~100 |
| TfCut2 | Tris-HCl | 0.1 | 100 |
| TfCut2 | Tris-HCl | 1.0 | ~20 |
| TfCut2 | MOPS | 0.1 - 1.0 | Low |
| TfCut2 | Sodium Phosphate | 0.1 | 10 |
| TfCut2 | Sodium Phosphate | 1.0 | 100 |
Data adapted from:[5]
Table 4: Influence of Buffer Type on the Activity of Lysozyme and Pepsin
| Enzyme | Buffer | pH | Relative Activity (%) |
| Lysozyme | Sodium Acetate | 3.7 - 5.0 | Varies with pH, optimal around 5.0 |
| Lysozyme | Phosphate | 6.0 - 7.0 | Active, but may be affected by ionic strength |
| Lysozyme | Glycine-NaOH | 7.6 - 8.9 | Lower activity |
| Pepsin | Glycine-HCl | 1.0 - 2.6 | Optimal activity around pH 2.2 |
| Pepsin | Sodium Acetate | 4.5 - 5.5 | Significantly reduced activity |
| Pepsin | Sodium Phosphate | 7.0 - 8.0 | Inactive |
| Pepsin | Tris-HCl | 9.8 | Inactive |
Qualitative data synthesized from:[6][7][8][9][10][11][12]
Experimental Protocols
This section provides a generalized workflow for selecting an optimal buffer and a basic protocol for a spectrophotometric enzyme assay.
Workflow for Optimal Buffer Selection
The process of selecting the best buffer for your enzyme assay can be streamlined by following a systematic approach.
Caption: A stepwise workflow for selecting and optimizing a biological buffer for enzyme activity assays.
General Protocol for a Spectrophotometric Enzyme Assay
This protocol outlines the basic steps for measuring enzyme activity by monitoring the change in absorbance over time.
Materials:
-
Spectrophotometer
-
Cuvettes or microplate reader
-
Purified enzyme
-
Substrate solution
-
Selected buffer solution
-
Other necessary cofactors or reagents
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and buffer at the desired concentrations.
-
Assay Mixture Preparation: In a cuvette or microplate well, combine the buffer, substrate, and any other necessary components (e.g., cofactors). The final component to be added should be the enzyme to initiate the reaction.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength at which the product absorbs light (or the substrate, if monitoring its disappearance). Equilibrate the instrument to the desired assay temperature.
-
Reaction Initiation: Add the enzyme to the assay mixture and mix quickly.
-
Data Acquisition: Immediately start recording the absorbance at regular time intervals for a set duration.
-
Data Analysis: Plot the absorbance values against time. The initial linear portion of the curve represents the initial reaction velocity. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product (or substrate).
Signaling Pathway Example: Lactate Dehydrogenase in Glycolysis
Lactate dehydrogenase (LDH) plays a crucial role in anaerobic glycolysis, a key metabolic pathway for energy production, particularly in cancer cells (the Warburg effect). The choice of buffer is critical when studying enzymes like LDH, as their activity is tightly regulated by the cellular environment.
Caption: The role of Lactate Dehydrogenase A (LDHA) in the glycolytic pathway and its transcriptional upregulation.
Conclusion
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Thermo-Stability and Anti-Bacterium Activity of Lysozyme by Immobilization on Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. How Does The Ph Affect The Activity Of Pepsin - 2242 Words | Bartleby [bartleby.com]
- 9. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic activity in the presence of surfactants commonly used in dissolution media, Part 1: Pepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thinkswap.com [thinkswap.com]
Safety Operating Guide
1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- proper disposal procedures
Safe Disposal of 1-Propanesulfonic Acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-
Proper disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- is crucial for maintaining laboratory safety and environmental compliance. While this compound may not be classified as hazardous under GHS criteria in all reports, it is prudent to handle it with care, recognizing that one report indicates it may cause skin irritation.[1] Adherence to established protocols for chemical waste management is essential.
Chemical and Physical Properties
For safe handling and disposal, it is important to be aware of the chemical and physical properties of the substance.
| Property | Value |
| Molecular Formula | C7H17NO6S |
| Molecular Weight | 243.28 g/mol |
| Appearance | White solid |
| Melting Point | 226 °C |
| pKa | 8.1 - 8.55 |
Disposal Protocol
The following step-by-step procedure should be followed for the disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.
1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
2. Waste Collection and Storage
-
Segregation: Do not mix 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Container: Collect the waste in a clean, dry, and properly sealed container that is compatible with the chemical. Ensure the container is tightly closed to prevent leaks or spills.
-
Labeling: Clearly label the waste container with the full chemical name: "1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-", and any other required hazard information.
3. Disposal Procedure
Waste material must be disposed of in accordance with national and local regulations.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to obtain specific guidance on the disposal of this chemical. They will be familiar with local and national regulations.
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.
-
Do Not Dispose in General Waste or Drains: This chemical should not be disposed of in the general trash or poured down the drain.
4. Accidental Spills
In the event of a spill:
-
Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, sweep up the material. For liquid spills, absorb the material with an inert absorbent.
-
Collection: Place the contained material into a suitable, labeled container for disposal as chemical waste.[2]
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.
Caption: Disposal workflow for 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.
References
Essential Safety and Operational Guide for 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-
This guide provides crucial safety and logistical information for the handling and disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (CAS: 69568-93-6). The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
While 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a cautious approach is recommended due to some reports of skin irritation potential.[1] Adherence to standard laboratory safety protocols is essential.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Gloves | Nitrile gloves are recommended for handling. |
| Body Protection | Laboratory Coat | Standard lab coat to prevent skin contact. |
Operational Plans
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling
-
Ventilation: Use in a well-ventilated area to minimize inhalation of any dust.
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly after handling the substance.
Storage
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
Emergency Procedures: Spills
In the event of a spill, follow these step-by-step instructions.
Spill Cleanup Protocol
-
Restrict Access: Cordon off the spill area to prevent exposure.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment (safety goggles, nitrile gloves, lab coat).
-
Containment: For a solid spill, carefully sweep up the material. For a solution, use an inert absorbent material to contain the spill.
-
Collection: Place the swept or absorbed material into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the sealed container and any contaminated cleaning materials according to your institution's and local regulations.
Disposal Plan
Dispose of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- and its containers in accordance with all applicable local, state, and federal regulations. For non-hazardous chemical waste, it is often permissible to dispose of it in the regular laboratory waste stream, but always confirm with your institution's Environmental Health and Safety (EHS) department.
Safe Handling Workflow
Caption: Workflow for the safe handling of 1-Propanesulfonic acid.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
